molecular formula C8H17ClN2O2 B2769684 Ethyl piperidin-4-ylcarbamate hydrochloride CAS No. 64951-38-8

Ethyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B2769684
CAS No.: 64951-38-8
M. Wt: 208.69
InChI Key: IGQCSJIZVBFKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl piperidin-4-ylcarbamate hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl N-piperidin-4-ylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQCSJIZVBFKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of Ethyl Piperidin-4-ylcarbamate Hydrochloride for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl piperidin-4-ylcarbamate hydrochloride (CAS 64951-36-6 for free base equivalent) is a high-value bifunctional scaffold extensively utilized in the design of central nervous system (CNS) agents and antibacterial therapeutics. Structurally, it consists of a piperidine ring—a privileged pharmacophore in medicinal chemistry—substituted at the 4-position with an ethyl carbamate moiety.[1][2]

This guide provides an in-depth technical analysis of this building block, focusing on its physiochemical properties, robust synthetic protocols, and strategic application in structure-activity relationship (SAR) campaigns.[1] Unlike simple piperidines, the carbamate functionality offers a unique hydrogen-bonding motif that mimics peptide bonds while providing superior metabolic stability compared to esters or simple amides.[1]

Chemical Identity & Physiochemical Profile[3][4][5]

The utility of this compound lies in its ability to provide a basic center (the piperidine nitrogen) modulated by a distal, neutral hydrogen-bond donor/acceptor (the carbamate).[1]

Core Data Table[1]
PropertyValueNotes
IUPAC Name Ethyl N-(piperidin-4-yl)carbamate hydrochloride
Common Name 4-Ethoxycarbonylaminopiperidine HClDistinct from Ethyl isonipecotate (ester)
CAS Number 64951-36-6 (Free Base)Salts often unlisted or proprietary
Molecular Formula C₈H₁₆N₂O₂[3][4][5] · HCl
Molecular Weight 208.69 g/mol (Salt); 172.23 g/mol (Base)
pKa (Piperidine N) ~10.8 (Predicted)Highly basic; exists as cation at physiological pH
pKa (Carbamate NH) > 15Non-basic; acts as H-bond donor
LogP ~0.5 (Free Base)Hydrophilic character suitable for CNS penetration
Solubility Water (>50 mg/mL), Methanol, DMSOInsoluble in non-polar organics (Hexane)
Structural Analysis

The molecule features two nitrogen centers with distinct electronic environments:[1]

  • Piperidine Nitrogen (N1): A secondary amine with high nucleophilicity and basicity.[1] It serves as the primary "growth vector" for diversifications (e.g., alkylation, reductive amination).[1]

  • Carbamate Nitrogen (N4): Electronically delocalized into the carbonyl.[1] It is non-nucleophilic under standard conditions, providing an orthogonal protection-like stability that survives most N1 derivatization protocols.[1]

Synthetic Methodology & Manufacturing

To ensure high purity and avoid regio-isomeric byproducts (e.g., acylation of the ring nitrogen), a Protection-Functionalization-Deprotection strategy is the industry standard.[1] Direct acylation of 4-aminopiperidine is discouraged due to poor selectivity between the primary (exocyclic) and secondary (endocyclic) amines.[1]

Validated Synthetic Protocol

Step 1: Carbamate Formation

  • Precursor: tert-Butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine).

  • Reagents: Ethyl chloroformate (1.1 eq), Triethylamine (TEA) or DIPEA (1.5 eq).[1]

  • Solvent: Dichloromethane (DCM) or THF at 0°C.

  • Mechanism: Nucleophilic attack of the exocyclic amine on the chloroformate.[1] The Boc group protects the ring nitrogen.[1][6]

Step 2: Deprotection to Hydrochloride Salt

  • Reagents: 4M HCl in Dioxane or HCl gas in Ethanol.

  • Conditions: Stir at room temperature for 2–4 hours.

  • Workup: The product precipitates as the hydrochloride salt.[1] Filtration and washing with diethyl ether yields high-purity solid.[1]

Synthetic Workflow Diagram

Synthesis Start 1-Boc-4-aminopiperidine Step1 Reaction: Ethyl Chloroformate + TEA (DCM, 0°C) Start->Step1 Inter Intermediate: 1-Boc-4-(ethoxycarbonyl)piperidine Step1->Inter Acylation of exocyclic NH2 Step2 Deprotection: 4M HCl in Dioxane Inter->Step2 Final Product: Ethyl piperidin-4-ylcarbamate HCl Step2->Final Cleavage of Boc

Caption: Selective synthesis ensuring regio-control via N-Boc protection.

Reactivity & Functionalization Profile

For medicinal chemists, the utility of this salt lies in its orthogonal reactivity.[1] The carbamate remains inert while the piperidine nitrogen is derivatized.[1]

Piperidine Nitrogen Derivatization (Growth Vector)[1]
  • Reductive Amination: Reacts rapidly with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.[1] This is the primary route for generating libraries of NR2B antagonists.[1]

  • Nucleophilic Aromatic Substitution (SnAr): Reacts with heteroaryl halides (e.g., chloropyrimidines) to attach the scaffold to kinase cores.[1]

  • Amide Coupling: Standard coupling (HATU/EDC) with carboxylic acids.[1]

Carbamate Stability[1]
  • Acid Stability: Stable to TFA and dilute HCl (used in Boc deprotection).[1]

  • Base Stability: Stable to mild bases (TEA, carbonate).[1] Hydrolyzes to the free amine only under harsh conditions (e.g., 6M NaOH, reflux), making it a robust pharmacophore in vivo.[1]

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a bioactive pharmacophore.[1] The ethyl carbamate moiety mimics the hydrogen-bonding pattern of urea and amide backbones found in peptide substrates.[1]

Case Study: NR2B-Selective NMDA Antagonists

Research into depression and neurodegenerative disorders has identified the NR2B subunit of the NMDA receptor as a key target.[1]

  • Mechanism: The piperidine nitrogen forms a salt bridge with acidic residues (e.g., Glu) in the receptor pocket.[1]

  • Role of Carbamate: The ethyl carbamate acts as a lipophilic spacer that positions the terminal aromatic group into a hydrophobic pocket while providing H-bond acceptor capability.[1]

  • Outcome: Derivatives using this scaffold show improved selectivity over NR2A, reducing psychotomimetic side effects associated with non-selective blockers like ketamine.[1][7][8][9][10]

Case Study: Antibacterial Type II Topoisomerase Inhibitors (NBTIs)

In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs):

  • The piperidine ring serves as the "linker" connecting the left-hand side (LHS) DNA-binding domain and the right-hand side (RHS) enzyme-binding domain.

  • The basic amine is critical for solubility and accumulation in Gram-negative bacteria.[1]

Pharmacophore Mapping Diagram

SAR Core Ethyl Piperidin-4-ylcarbamate Scaffold PiperidineN Piperidine NH (Basic Center) • Cation-Pi Interactions • Solubility Handle • 1° Growth Vector Core->PiperidineN Carbamate Ethyl Carbamate (Linker) • H-Bond Donor/Acceptor • Metabolic Stability • Hydrophobic interaction (Ethyl) Core->Carbamate NR2B NR2B Antagonists (CNS Disorders) PiperidineN->NR2B Salt Bridge to Glu Antibacterial NBTIs (Gram-neg Activity) PiperidineN->Antibacterial Permeation Carbamate->NR2B Hydrophobic Pocket

Caption: Structural dissection of the scaffold's role in drug-target interactions.[3]

Handling, Stability & Analytics

Storage & Handling[1]
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] Store in a desiccator at room temperature (25°C).

  • Stability: Long-term stability is excellent (>2 years) if kept dry.[1] Avoid strong oxidizing agents.[1]

  • Safety: Classified as an irritant (H315, H319).[1] Use standard PPE (gloves, goggles) to prevent contact with skin and eyes.[1]

Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆):

    • δ ~9.0 ppm (Broad s, 2H, NH₂⁺ Cl⁻).[1]

    • δ ~7.2 ppm (d, 1H, Carbamate NH).[1]

    • δ ~4.0 ppm (q, 2H, O-CH₂-CH₃).[1]

    • δ ~3.5 ppm (m, 1H, CH-NH).[1]

    • δ ~3.2 ppm (m, 2H, Ring CH eq).[1]

    • δ ~2.9 ppm (m, 2H, Ring CH ax).[1]

    • δ ~1.15 ppm (t, 3H, CH₃).[1]

  • Mass Spectrometry: ESI+ m/z = 173.1 [M+H]⁺ (Free base mass).[1]

References

  • ChemicalBook. (2025).[1][11] Ethyl piperidin-4-ylcarbamate Properties and Supplier Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 70770: Ethyl piperidine-4-carboxylate. (Note: Isomeric reference for property comparison). Retrieved from [1]

  • Layton, M. E., et al. (2006).[1][8][9] Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists. Current Topics in Medicinal Chemistry, 6(7), 697-709.[1] (Contextual grounding for NR2B applications).

  • Google Patents. (2016).[1] Patent US9567341B2: Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists.[1] (Explicit usage of the scaffold in Examples). Retrieved from

  • Hrast, M., et al. (2021).[1][4][12] A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency.[1] ACS Infectious Diseases.[1][12] (Usage in NBTI synthesis). Retrieved from [1]

Sources

Ethyl piperidin-4-ylcarbamate hydrochloride CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl piperidin-4-ylcarbamate hydrochloride (CAS 64951-38-8 ) is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring functionalized at the 4-position with an ethyl carbamate moiety. This "privileged scaffold" is critical in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly muscarinic antagonists and opioid receptor modulators, as well as Janus kinase (JAK) inhibitors.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a validated synthetic route for laboratory-scale production, and essential quality control protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is the hydrochloride salt of ethyl piperidin-4-ylcarbamate.[1] The presence of the secondary amine on the piperidine ring allows for facile diversification, while the carbamate group provides metabolic stability and hydrogen-bonding potential.

Key Identifiers
PropertyDetail
Chemical Name This compound
CAS Number (Salt) 64951-38-8
CAS Number (Free Base) 64951-36-6
Molecular Formula

Molecular Weight 208.69 g/mol
SMILES (Salt) Cl.CCOC(=O)NC1CCNCC1
InChI Key InChIKey=RUJPPJYDHHAEEK-UHFFFAOYSA-N (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM.[2][1][3]
Structural Analysis

The molecule features two nitrogen centers with distinct reactivity profiles:

  • Piperidine Nitrogen (

    
    ):  A secondary amine (pKa ~11.0). It is highly nucleophilic and serves as the primary attachment point for coupling reactions (e.g., reductive amination, S_NAr, or amide coupling).
    
  • Carbamate Nitrogen (

    
    ):  A carbamate-protected amine. It is non-basic and chemically inert under standard alkylation conditions, acting as a stable "linker" or pharmacophore element.
    

Synthetic Utility & Manufacturing Protocol

While the compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes 1-Boc-4-aminopiperidine as the starting material to ensure regioselectivity.

Retrosynthetic Analysis

Direct reaction of 4-aminopiperidine with ethyl chloroformate is discouraged due to poor selectivity between the primary and secondary amines. A protection-deprotection strategy is required to isolate the carbamate formation to the exocyclic amine.

Validated Synthetic Workflow (DOT Visualization)

Synthesis_Pathway Figure 1: Regioselective synthesis of Ethyl piperidin-4-ylcarbamate HCl via Boc-protection strategy. SM 1-Boc-4-aminopiperidine (CAS 87120-72-7) Intermediate Intermediate A (Boc-Protected Carbamate) SM->Intermediate Carbamoylation Reagent1 Ethyl Chloroformate TEA / DCM, 0°C Reagent1->Intermediate Product Ethyl piperidin-4-ylcarbamate HCl (CAS 64951-38-8) Intermediate->Product Acidic Deprotection Reagent2 4M HCl in Dioxane or TFA/DCM Reagent2->Product

Detailed Experimental Protocol

Step 1: Carbamoylation

  • Setup: Dissolve 1-Boc-4-aminopiperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool the solution to 0°C.

  • Acylation: Dropwise add Ethyl Chloroformate (1.1 equiv). Maintain temperature <5°C to prevent bis-acylation.

  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Quench with water. Wash organic layer with 1M citric acid (to remove unreacted amine) and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Verify Intermediate A by LC-MS (

      
       = MW of SM + 72).
      

Step 2: Deprotection & Salt Formation [4]

  • Reaction: Dissolve Intermediate A in 1,4-Dioxane. Add 4M HCl in Dioxane (5.0 equiv) at 0°C.

  • Process: Stir at RT for 4–6 hours. A white precipitate will form.

  • Isolation: Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid under 
    
    
    
    (hygroscopic).
  • Purification: Wash the filter cake with cold

    
    . Dry under high vacuum at 40°C for 12 hours.
    

Quality Control & Analytical Profiling

Ensuring the integrity of the hydrochloride salt is critical, as excess HCl or residual solvents can affect stoichiometry in subsequent coupling reactions.

Analytical Workflow

QC_Workflow cluster_Tests Validation Suite Sample Crude HCl Salt NMR 1H NMR (D2O) Check for Ethyl group (q, t) & Piperidine multiplet Sample->NMR Titration AgNO3 Titration Confirm Chloride Content (Stoichiometry 1:1) Sample->Titration HPLC HPLC-UV/ELSD Purity >98% Sample->HPLC Release Release for Synthesis NMR->Release Pass Titration->Release Pass HPLC->Release Pass Reprocess Recrystallize (EtOH/Et2O) HPLC->Reprocess Fail (<95%)

Expected NMR Signals ( )
  • 
     1.25 (t, 3H):  Methyl of the ethyl carbamate (
    
    
    
    ).
  • 
     4.15 (q, 2H):  Methylene of the ethyl carbamate (
    
    
    
    ).
  • 
     3.60 (m, 1H):  Methine at 4-position (
    
    
    
    ).
  • 
     3.40 & 3.00 (m, 4H):  Piperidine ring protons adjacent to Nitrogen (shifted downfield due to HCl salt).
    
  • 
     2.10 & 1.60 (m, 4H):  Piperidine ring protons (
    
    
    
    ).

Applications in Drug Discovery[1][9][10][11]

Library Synthesis (Parallel Chemistry)

The free secondary amine makes CAS 64951-38-8 an ideal candidate for Diversity-Oriented Synthesis (DOS) .

  • Urea Formation: Reaction with isocyanates to form unsymmetrical ureas.

  • Reductive Amination: Coupling with aryl aldehydes to generate N-benzyl derivatives (common in antihistamines).

  • S_NAr: Displacement of aryl halides (e.g., 2-chloropyridine) to form biaryl amine scaffolds.

Therapeutic Areas
  • Muscarinic Antagonists: The 4-aminopiperidine core is a bioisostere for the tropane ring found in atropine.

  • CCR5 Antagonists: Piperidine carbamates are established pharmacophores in HIV entry inhibitors [1].

  • Analgesics: Structural analogs are utilized in the development of non-opioid pain management therapies targeting ion channels.

Handling and Safety (SDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.

  • Incompatibility: Strong oxidizing agents.[5] The free base reacts rapidly with

    
     in air to form carbamates/carbonates; keep as HCl salt until use.
    

References

  • ChemicalBook. this compound (CAS 64951-38-8) Product Entry. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate (Related Analog Safety Data). Retrieved from .

  • BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (Contextual synthesis of piperidine scaffolds). Retrieved from .

  • PubChem. Compound Summary: Ethyl N-(4-piperidinyl)carbamate. Retrieved from .

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from .

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl Piperidin-4-ylcarbamate Hydrochloride in Polar vs. Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2] This is particularly true for active pharmaceutical ingredients (APIs) that are formulated as salts to enhance their stability and aqueous solubility.[3][4] Ethyl piperidin-4-ylcarbamate hydrochloride, a molecule of interest in medicinal chemistry, presents a compelling case study for the intricate interplay between molecular structure, salt form, and solvent properties.

This technical guide provides a comprehensive exploration of the solubility profile of this compound, offering a deep dive into its behavior in both polar and non-polar solvents. As a Senior Application Scientist, the aim is to furnish researchers, scientists, and drug development professionals with not only the theoretical underpinnings of solubility but also with robust, field-proven experimental methodologies. The narrative will elucidate the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and reproducible data.

Theoretical Framework: The Science of Solubility

The solubility of a compound is a complex phenomenon governed by the principle of "like dissolves like." This adage encapsulates the idea that a solute will dissolve best in a solvent that has a similar polarity. For an ionic compound like this compound, its solubility is a function of the energy required to break the crystal lattice of the solid and the energy released upon the solvation of the constituent ions by the solvent molecules.

The Influence of the Hydrochloride Salt

The presence of the hydrochloride salt form is a deliberate choice to enhance the aqueous solubility of the parent molecule, which contains a basic piperidine nitrogen.[3] The protonation of this nitrogen to form a positively charged ammonium ion, and the presence of the chloride counter-ion, transforms the molecule into a more polar, ionic species. This significantly increases its propensity to dissolve in polar solvents, particularly water, which can effectively solvate the charged ions through dipole-ion interactions.

However, the enhanced solubility in aqueous media can be influenced by the "common ion effect."[5][6] In a solution that already contains chloride ions (e.g., in gastric fluid), the solubility of the hydrochloride salt can be suppressed.[5][6] This is a critical consideration for oral drug delivery.

Solvent Polarity and its Impact

  • Polar Solvents: These solvents, characterized by a high dielectric constant and the presence of polar functional groups (e.g., hydroxyl, carbonyl), are adept at solvating ions and polar molecules. Water, methanol, ethanol, and dimethyl sulfoxide (DMSO) are prime examples.[7] Their ability to form hydrogen bonds and engage in strong dipole-dipole interactions makes them excellent solvents for polar compounds like this compound.

  • Non-Polar Solvents: Conversely, non-polar solvents such as hexane, toluene, and dichloromethane have low dielectric constants and are composed of molecules with non-polar bonds. They are incapable of effectively solvating charged ions and are therefore poor solvents for ionic compounds. The solubility of this compound is expected to be significantly lower in these solvents.

Experimental Determination of Solubility: Methodologies and Protocols

The accurate determination of a compound's solubility is a cornerstone of pre-formulation studies.[8] Two primary methodologies are employed: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method, pioneered by Higuchi and Connors, remains the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[12]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, dichloromethane, toluene, hexane). The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[13] The agitation can be achieved using a shaker or a rotator.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC-UV F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility.

Kinetic Solubility: High-Throughput Screening for Early Discovery

In the early stages of drug discovery, where compound availability is limited and speed is of the essence, kinetic solubility assays are invaluable.[8][14] These methods, often performed in a 96-well plate format, measure the concentration at which a compound precipitates from a solution as it is added from a concentrated DMSO stock.[15]

Experimental Protocol: High-Throughput Turbidimetric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO dilution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity begins to increase significantly above the background, indicating the onset of precipitation.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Analysis A Prepare 10 mM DMSO stock B Serial dilute in DMSO A->B C Add to aqueous buffer in 96-well plate B->C D Incubate (1-2h) C->D E Measure turbidity (Nephelometry) D->E F Identify precipitation point E->F G Determine Kinetic Solubility (µM) F->G

Caption: High-Throughput Kinetic Solubility Workflow.

Solubility Profile of this compound: An Illustrative Overview

While specific experimental data for this compound is not publicly available, we can construct an illustrative solubility profile based on its chemical structure and the principles outlined above. This data is intended to serve as a practical example for researchers.

Solvent SystemSolvent TypeExpected Solubility (mg/mL)Rationale
WaterPolar Protic> 100High polarity and hydrogen bonding capacity of water effectively solvate the ionic compound.
Phosphate-Buffered Saline (PBS), pH 7.4Polar Protic (Buffered)> 100Similar to water, with the pH buffered to physiological conditions.
MethanolPolar Protic> 50High polarity and hydrogen bonding ability, though slightly less effective than water.
EthanolPolar Protic> 30Good polarity, but the larger non-polar ethyl group reduces its solvating power for ionic species compared to methanol.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100High dielectric constant and strong dipole moment make it an excellent solvent for a wide range of compounds, including salts.
AcetonitrilePolar Aprotic< 10Polar, but lacks hydrogen bonding donor capacity, making it a less effective solvent for this salt.
Dichloromethane (DCM)Non-Polar< 0.1Low polarity and inability to solvate ions lead to very poor solubility.
TolueneNon-Polar< 0.01Very low polarity results in negligible solubility.
n-HexaneNon-Polar< 0.01Extremely low polarity; essentially insoluble.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. The conversion of the parent molecule into a hydrochloride salt is a strategic decision to enhance its aqueous solubility, a critical factor for its potential as a therapeutic agent. The stark contrast in its expected solubility between polar and non-polar solvents underscores the fundamental principles of "like dissolves like."

For researchers and drug development professionals, the methodologies detailed herein offer a robust starting point for their own investigations. It is recommended that the thermodynamic solubility be determined in a range of biorelevant media to better predict in vivo behavior.[13] Furthermore, understanding the solid-state properties (e.g., polymorphism) of the compound is crucial, as different crystalline forms can exhibit different solubilities.[16] By integrating a sound theoretical understanding with rigorous experimental practice, the scientific community can more effectively navigate the challenges of drug development and bring new therapies to fruition.

References

  • Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • PubMed. (2008, March 17). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation.
  • Enamine. Shake-Flask Solubility Assay.
  • BMI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Taylor & Francis. (2019, March 26). Development of a high-throughput solubility screening assay for use in antibody discovery.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • ECHEMI. 147636-76-8, Ethyl piperidine-4-carboxylate hydrochloride Formula.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • PubChem - NIH. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130.
  • Int J Pharm Chem Anal. Solubility: An overview.
  • International Journal of Research in Engineering and Science. (2021, August 10). Drug Solubility.
  • Solubility in Pharmaceutical Chemistry.
  • Fluorochem. METHYL PIPERIDIN-4-YLCARBAMATE HCL.
  • ChemicalBook. (2025, July 24). ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE | 4644-61-5.
  • BLD Pharm. 64951-36-6|Ethyl piperidin-4-ylcarbamate|BLD Pharm.
  • SAFETY DATA SHEET. 4.
  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Cheméo. Ethyl piperidine-4-carboxylate.
  • ResearchGate. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride.
  • PubChem. Ethyl 4-phenylpiperidin-1-ium-4-carboxylate;chloride | C14H20ClNO2 | CID 32413.
  • NIST WebBook. Ethyl piperidine-4-carboxylate.
  • ChemicalBook. (2025, July 24). Ethyl 4-piperidinecarboxylate | 1126-09-6.

Sources

Literature review on piperidine carbamate derivatives as pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperidine Carbamate Derivatives as Pharmaceutical Intermediates

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the piperidine ring and the carbamate functional group stand out as "privileged scaffolds"—structural motifs that appear with remarkable frequency in a multitude of therapeutic agents.[1][2] The piperidine heterocycle, a six-membered ring containing one nitrogen atom, provides a versatile, three-dimensional framework that can improve the physicochemical properties of a molecule, such as solubility and lipophilicity, while offering multiple points for substitution.[3][4] Concurrently, the carbamate group serves as a highly stable and synthetically tractable linker, often acting as a bioisostere for amide bonds to enhance metabolic stability or as a protecting group for amines during complex syntheses.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of piperidine carbamate derivatives. We will delve into the causality behind their synthesis, explore their critical role as pharmaceutical intermediates, and provide detailed, field-proven protocols. By understanding the chemistry and application of these vital building blocks, researchers can better leverage their potential in the design and synthesis of next-generation therapeutics.

The Strategic Importance of Piperidine Carbamates

The utility of combining a piperidine ring with a carbamate group, particularly a tert-butoxycarbonyl (Boc) group, lies in synthetic strategy. The Boc group "protects" the highly reactive piperidine nitrogen, rendering it inert to a wide range of reaction conditions.[7] This allows chemists to perform selective modifications at other positions on the piperidine ring. Once the desired modification is complete, the Boc group can be cleanly removed under acidic conditions, revealing the piperidine nitrogen for subsequent coupling reactions. This protection-deprotection sequence is a cornerstone of multi-step syntheses for complex drug molecules.

cluster_workflow Strategic Utility of N-Boc Piperidine Intermediates Start Piperidine Derivative Protect N-Boc Piperidine Intermediate Start->Protect Protection (e.g., Boc₂O) Modify Modified N-Boc Piperidine Protect->Modify Selective Ring Functionalization Deprotect Modified Piperidine (Free Amine) Modify->Deprotect Deprotection (e.g., TFA, HCl) Couple Final Drug Molecule Deprotect->Couple Coupling with Drug Scaffold cluster_synthesis Common Carbamate Formation Pathways cluster_boc Boc Protection cluster_chloro General Carbamate Synthesis Piperidine Piperidine (Secondary Amine) Boc2O Boc Anhydride (Boc₂O) Piperidine->Boc2O Nucleophilic Attack Chloroformate Chloroformate (R-O-CO-Cl) Piperidine->Chloroformate Nucleophilic Attack (+ Base) Boc_Product N-Boc Piperidine Boc2O->Boc_Product Gen_Product N-Alkyl/Aryl Carbamate Chloroformate->Gen_Product

Caption: Key synthetic routes to N-protected piperidine carbamates.

ReagentCommon NameResulting CarbamateKey Features & Rationale
Di-tert-butyl dicarbonateBoc Anhydride (Boc₂O)tert-Butoxycarbonyl (Boc)Mild conditions, clean byproducts, acid-labile protection. Ideal for multi-step synthesis. [7]
Benzyl ChloroformateCbz-ClBenzyloxycarbonyl (Cbz)Stable to acidic conditions, removed by hydrogenolysis. Chosen when acid-sensitive groups are present.
Phenyl ChloroformatePhOCOClPhenyl CarbamateHighly reactive, used for creating activated carbamates that can be displaced by other nucleophiles. [5]
Ethyl ChloroformateEtOCOClEthyl CarbamateCost-effective reagent for installing a stable ethyl carbamate group.

Applications as Pharmaceutical Intermediates

Piperidine carbamate derivatives are instrumental in the synthesis of a wide range of pharmaceuticals, particularly in therapies for diabetes, cancer, and neurological disorders. [8][9] One of the most prominent examples is the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. [8][10]For instance, the synthesis of Alagliptin and Linagliptin involves (R)-3-(Boc-amino)piperidine as a key chiral building block. [8][10]The Boc group protects the exocyclic amine while the piperidine nitrogen is used for coupling to the main drug scaffold. Subsequent deprotection of the Boc group is a critical step in the final stages of synthesis.

Drug NameTherapeutic AreaKey Piperidine Carbamate IntermediateReference
Alogliptin Type 2 Diabetes (DPP-4 Inhibitor)(R)-tert-butyl piperidin-3-ylcarbamate[10]
Linagliptin Type 2 Diabetes (DPP-4 Inhibitor)(R)-tert-butyl piperidin-3-ylcarbamate[8]
Donepezil Alzheimer's Disease (AChE Inhibitor)N-benzyl-4-piperidone (precursor for functionalized piperidines)[9][11]
Risperidone Schizophrenia (Antipsychotic)Piperidine derivatives are central to its structure[12]
Ceritinib Lung Cancer (ALK Inhibitor)Piperidine-containing scaffolds are key[9][11]

Key Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step to ensure reproducibility and understanding.

Protocol 1: Synthesis of tert-butyl 4-hydroxymethylpiperidine-1-carboxylate

This protocol details the N-Boc protection of 4-piperidinemethanol, a common building block. [13] Objective: To protect the secondary amine of 4-piperidinemethanol with a Boc group to facilitate further synthetic modifications.

Materials:

  • 4-Piperidinemethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-piperidinemethanol (1.0 equiv) in anhydrous THF in a round-bottom flask. The choice of THF is due to its ability to dissolve both the polar starting material and the less polar product.

  • Addition of Reagent: Add di-tert-butyl dicarbonate (1.1 equiv) to the solution. A slight excess ensures complete consumption of the starting amine. The reaction is typically exothermic and is stirred at room temperature.

  • Aqueous Workup: After stirring for 2-4 hours (or until TLC indicates completion), add saturated aqueous NaHCO₃. This step quenches any unreacted Boc₂O and neutralizes any acidic impurities.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Ethyl acetate is a good solvent for the desired product and is immiscible with the aqueous layer.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The product, tert-butyl 4-hydroxymethylpiperidine-1-carboxylate, is often a viscous oil or low-melting solid and is typically pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography.

Protocol 2: Deprotection of N-Boc Piperidine Derivatives

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA), a standard and highly effective method. [7][14] Objective: To remove the Boc protecting group to liberate the free secondary amine for subsequent reactions.

Materials:

  • N-Boc protected piperidine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected piperidine derivative in anhydrous DCM.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon acid addition. Slowly add TFA (typically 5-10 equivalents or as a 20-50% solution in DCM). The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl carbocation. [7]3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Neutralization: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases and the pH is basic. This step must be done cautiously as it is highly exothermic and produces gas.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine, usually as its free base. The product can then be used directly or converted to a salt (e.g., HCl salt) for improved stability and handling.

Conclusion

Piperidine carbamate derivatives represent a powerful class of pharmaceutical intermediates, bridging the gap between simple starting materials and complex, biologically active molecules. Their strategic importance is rooted in the synthetic flexibility afforded by the carbamate protecting group, which enables precise and regioselective modifications of the robust piperidine scaffold. A thorough understanding of their synthesis, deprotection, and application, as outlined in this guide, is essential for any scientist engaged in the field of medicinal chemistry and drug development. The continued innovation in synthetic methodologies will undoubtedly expand the utility of these versatile building blocks, paving the way for the discovery of future therapeutics.

References

  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
  • Carbam
  • WO2000050389A1 - Efficient carbamate synthesis - Google P
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine - ChemicalBook.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Piperidine - Wikipedia.
  • Continuous Synthesis of Carbamates
  • Synthesis and Application of N-Boc-3-piperidone - ChemicalBook.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • 1-N-Boc-piperidine-3-carboxamide - Chem-Impex.
  • The approach for the synthesis of carbamate B.
  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • Pharmacological Applications of Piperidine Deriv
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • N-Boc-4-piperidinemethanol - Chem-Impex.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ISSN 0975-413X CODEN (USA)
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithi

Sources

An In-Depth Technical Guide to the pKa and Ionization Behavior of Ethyl Piperidin-4-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of an active pharmaceutical ingredient (API) in biological systems and formulation matrices.[1][2] As the majority of drugs are weak acids or bases, their state of ionization at a given pH affects solubility, membrane permeability, protein binding, and ultimately, their pharmacokinetic profile (ADMET).[3][4] This guide provides a comprehensive analysis of Ethyl piperidin-4-ylcarbamate hydrochloride, a heterocyclic compound featuring a key ionizable piperidine moiety. We will explore the theoretical basis for its ionization, present field-proven experimental and computational methodologies for precise pKa determination, and discuss the profound implications of its ionization behavior in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to build a robust, data-driven understanding of this important chemical scaffold.

The Critical Role of pKa in Drug Development

The journey of a drug molecule from administration to its target site involves traversing a series of aqueous environments with varying pH, from the extreme acidity of the stomach (pH 1-3.5) to the near-neutral pH of the blood (pH 7.4) and the slightly alkaline environment of the small intestine (pH 5.5-8).[1][5] The pKa value of a molecule defines the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms.[3] This equilibrium is the master variable controlling several critical biopharmaceutical properties:

  • Solubility: The ionized form of a molecule is typically more water-soluble, which is crucial for formulation and dissolution.[1][4]

  • Permeability: The non-ionized, more lipophilic form is generally better able to diffuse across biological membranes, a key step in oral absorption.[3][4]

  • Target Binding: The charge state of a drug can dictate its ability to form critical electrostatic interactions or hydrogen bonds with its biological target.[1]

  • ADMET Properties: Ionization influences interactions with metabolic enzymes and transporters, affecting the drug's distribution, metabolism, and excretion profile.[2][4]

Therefore, a precise understanding and experimental determination of the pKa is not a mere characterization step but a cornerstone of rational drug design and development.[2]

Structural Analysis and Predicted Ionization Sites

This compound is comprised of three key functional groups: a secondary amine within a piperidine ring, a carbamate (urethane) linker, and an ethyl ester. The hydrochloride salt form indicates that the most basic site on the molecule is protonated.

  • Primary Ionization Site (Basic): The piperidine nitrogen is the principal basic center. Aliphatic amines are strong bases, and the pKa of the parent piperidine ring is approximately 11.2.[6] The substituent at the 4-position (the ethyl carbamate group) will have a minor electron-withdrawing effect, which is expected to slightly lower the basicity of the nitrogen compared to unsubstituted piperidine.

  • Secondary Sites (Non-ionizable in physiological range):

    • Carbamate Nitrogen: The lone pair of electrons on the carbamate nitrogen is delocalized through resonance with the adjacent carbonyl group. This significantly reduces its basicity, and it is not considered an ionizable site in the context of physiological pH.

    • Carbamate N-H Proton: This proton is very weakly acidic, with a pKa typically well above 14, and will not deprotonate under physiological conditions.

    • Ester Group: The ester is non-ionizable.

Consequently, the molecule is expected to behave as a monobasic compound , with its single relevant pKa value corresponding to the dissociation of the proton from the piperidinium ion.

Table 1: Predicted Physicochemical Properties of Ethyl piperidin-4-ylcarbamate

PropertyValue / StructureSource / Rationale
Chemical Structure Chemical Structure of Ethyl piperidin-4-ylcarbamateEthyl piperidin-4-ylcarbamate
Molecular Formula C8H17N2O2Cl (Hydrochloride Salt)
Primary Ionizable Group Piperidine Nitrogen (Secondary Amine)Acts as a Brønsted-Lowry base.
Predicted pKa ~9.5 - 10.5Based on analogs like ethyl piperidine-4-carboxylate (pKa ~9.83)[7] and general substituent effects on the piperidine scaffold.[6] This value requires experimental verification.

Methodologies for pKa Determination

The choice of method for pKa determination depends on the compound's properties, the required accuracy, and the stage of drug development. Both computational and experimental methods provide valuable, often complementary, insights.

Computational Prediction (In Silico)

In early discovery phases, computational tools are invaluable for rapidly screening large numbers of compounds. These programs use algorithms based on linear free energy relationships (LFER), quantum mechanics (QM), or machine learning trained on vast databases of experimental pKa values.[8][9][10]

  • Causality of Choice: This method is chosen for high-throughput screening when experimental resources are limited. It provides a rapid, cost-effective estimate to prioritize compounds for synthesis and further testing. However, the accuracy can vary, with mean absolute deviations often in the range of 0.4 to 1.5 pKa units.[8][9]

  • Leading Software: Commercially available programs include Schrödinger's Epik[11][12], ChemAxon's Marvin, and ACD/pKa DB.[8][9]

Experimental Determination: The Gold Standard

Experimental measurement is required for regulatory submission and provides the definitive pKa value for lead optimization and formulation development.[2] Potentiometric titration is the most widely used and robust method.[13][14][15]

The logical flow for determining and applying pKa data is crucial for efficient drug development.

pKa_Workflow cluster_Start Phase 1: Initial Assessment cluster_Experiment Phase 2: Experimental Determination cluster_Analysis Phase 3: Data Analysis & Application Compound API Structure Analysis InSilico Computational pKa Prediction (e.g., Epik, ACD/Labs) Compound->InSilico Estimate Decision Method Selection InSilico->Decision Guide Potentiometry Potentiometric Titration (Gold Standard) Decision->Potentiometry No suitable chromophore Spectrophotometry UV-Vis Spectrophotometry (Requires Chromophore) Decision->Spectrophotometry pH-dependent chromophore present Analysis Calculate pKa (e.g., Half-Equivalence Point) Potentiometry->Analysis Spectrophotometry->Analysis Application Apply to ADME & Formulation Models Analysis->Application Inform

Caption: Logical workflow for pKa determination and application.

This method involves monitoring pH changes as a standardized titrant is incrementally added to a solution of the analyte. The pKa is determined from the inflection point of the resulting titration curve.[13][16]

  • Causality of Choice: Potentiometry is the definitive method due to its high precision, reliability, and direct measurement of hydrogen ion activity. It does not depend on the molecule possessing a chromophore, making it universally applicable. It is the self-validating standard for regulatory purposes.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[13]

  • Solution Preparation:

    • Analyte: Accurately weigh this compound and dissolve it in deionized, CO2-free water to a final concentration of approximately 1-10 mM.

    • Titrant: Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution. Since the analyte is a hydrochloride salt (an acid), a basic titrant is used.[13][16]

    • Ionic Strength: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[13]

  • Titration Procedure:

    • Place the analyte solution in a thermostated vessel on a magnetic stirrer.

    • Purge the solution with an inert gas (e.g., nitrogen) to displace dissolved carbon dioxide, which can interfere with the titration of bases.[13]

    • Immerse the calibrated pH electrode and a precision automated burette tip into the solution.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant exactly halfway to the equivalence point. At this specific point, the concentration of the protonated species equals the concentration of the neutral species, and therefore, pH = pKa .[13][17]

This method can be used if the analyte has a UV-absorbing chromophore whose absorbance spectrum changes as a function of its ionization state.[5][18][19]

  • Causality of Choice: This method is chosen when sample quantity is very limited, as it requires much lower concentrations than potentiometry. It is also useful for compounds with low aqueous solubility. The prerequisite is a change in the electronic structure (and thus UV-Vis spectrum) upon protonation/deprotonation.

Step-by-Step Methodology:

  • Spectral Scan: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance for the fully protonated (λ_max, BH+) and neutral (λ_max, B) species.[19]

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 8.5 to 11.5 in 0.2 pH unit increments).

  • Measurement:

    • Prepare solutions of the analyte at a constant concentration in each of the prepared buffers.

    • Measure the absorbance of each solution at one of the previously determined wavelengths (e.g., λ_max, BH+).

  • Data Analysis:

    • Plot the measured absorbance versus pH. The result will be a sigmoidal curve.[15]

    • The inflection point of this curve corresponds to the pKa. Mathematically, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry.[5]

Table 2: Comparison of Primary pKa Determination Methods

MethodPrincipleAdvantagesLimitations
Potentiometric Titration Measures pH change during neutralization with a titrant.[13][15]High precision, robust, considered the "gold standard," does not require a chromophore.[14]Requires higher sample concentration (~1-10 mM), sensitive to CO2 contamination.[15][20]
UV-Vis Spectrophotometry Measures absorbance changes as a function of pH.[5][18]High sensitivity (low sample consumption), suitable for poorly soluble compounds.[5]Requires a pH-dependent chromophore, can be affected by buffer interference.[18]
Computational Prediction Uses algorithms and databases to estimate pKa from structure.[9][12]Extremely fast, zero sample consumption, ideal for early-stage screening.[9][21]It is an estimation; accuracy can be limited and requires experimental validation.[8]

Ionization Behavior and Species Distribution

The pKa value allows us to predict the percentage of a drug that will be in its ionized (protonated) form at any given pH using the Henderson-Hasselbalch equation. For a base like Ethyl piperidin-4-ylcarbamate, the equation is:

pKa = pH + log ( [BH+] / [B] )

Where [BH+] is the concentration of the protonated (ionized) form and [B] is the concentration of the neutral (non-ionized) form.

Ionization_Equilibrium cluster_Protonated Protonated (Ionized) Form (BH+) Predominant at pH << pKa cluster_Neutral Neutral (Non-ionized) Form (B) Predominant at pH >> pKa Protonated Protonated Neutral Neutral Protonated->Neutral pKa + H+

Sources

Methodological & Application

Application Note: Optimization of Solvent Systems for the Synthesis of Ethyl piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl piperidin-4-ylcarbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds.[1][2] The efficiency and purity of its synthesis are paramount for downstream applications in drug discovery and development. The formation of the carbamate linkage, typically through the reaction of an amine with a chloroformate, is highly influenced by the chosen solvent system. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for optimizing solvent systems for the synthesis of Ethyl piperidin-4-ylcarbamate, ensuring high yield and purity.

Scientific Principles of Solvent Selection

The reaction to form Ethyl piperidin-4-ylcarbamate from Ethyl 4-aminopiperidine-1-carboxylate and ethyl chloroformate is a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[3][4][5] The solvent plays a critical role in this transformation by:

  • Solubilizing Reactants: Ensuring that the amine, chloroformate, and any base are in the same phase to facilitate the reaction.

  • Stabilizing Intermediates: The polarity of the solvent can stabilize or destabilize the charged tetrahedral intermediate formed during the reaction, thereby affecting the reaction rate.

  • Influencing Reaction Pathway: The choice between aprotic and protic solvents can influence the formation of byproducts. For instance, protic solvents could potentially compete with the amine in reacting with the chloroformate.

  • Facilitating Product Isolation: The solvent system should allow for straightforward workup and purification of the final product.

The selection of an appropriate solvent is therefore a critical parameter to optimize for achieving high yields and purity.

General Synthetic Protocol

The synthesis of Ethyl piperidin-4-ylcarbamate involves the reaction of Ethyl 4-aminopiperidine-1-carboxylate with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7]

Reaction Scheme:

A generalized laboratory procedure is as follows:

  • Dissolve Ethyl 4-aminopiperidine-1-carboxylate and a suitable base (e.g., triethylamine or potassium carbonate) in the chosen solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the workup and purification protocol.

Solvent System Optimization Protocol

A systematic approach to solvent screening is crucial for optimizing the reaction conditions. The following protocol outlines a parallel screening experiment to identify the optimal solvent system.

Experimental Workflow for Solvent Screening

G cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization prep_reactants Prepare stock solutions of: - Ethyl 4-aminopiperidine-1-carboxylate - Ethyl chloroformate - Base (e.g., Triethylamine) solvent_array Dispense reactants into an array of reaction vials, each containing a different solvent. prep_reactants->solvent_array reaction_conditions Stir all reactions at a controlled temperature (e.g., 25°C) for a set time (e.g., 4 hours). solvent_array->reaction_conditions tlc_analysis Monitor reaction progress and byproduct formation by TLC/LC-MS analysis of each reaction mixture. reaction_conditions->tlc_analysis quench Quench all reactions simultaneously. tlc_analysis->quench workup Perform a standardized workup procedure for all reactions. quench->workup yield_purity Determine yield and purity of the crude product from each solvent system by NMR and LC-MS. workup->yield_purity select_solvent Select the optimal solvent system based on yield, purity, and reaction time. yield_purity->select_solvent scale_up Scale-up the reaction using the optimized solvent system. select_solvent->scale_up

Caption: Workflow for systematic solvent screening.

Step-by-Step Solvent Screening Protocol
  • Preparation: In a fume hood, prepare stock solutions of Ethyl 4-aminopiperidine-1-carboxylate (1 M), ethyl chloroformate (1 M), and triethylamine (1.1 M) in a suitable, inert solvent that is miscible with all test solvents (e.g., acetonitrile).

  • Reaction Setup: In an array of labeled reaction vials, add 1 mL of each test solvent.

  • Reactant Addition: To each vial, add 1 mL of the Ethyl 4-aminopiperidine-1-carboxylate stock solution and 1 mL of the triethylamine stock solution.

  • Initiation: Place the vials in a temperature-controlled shaker block at 25 °C. Add 1 mL of the ethyl chloroformate stock solution to each vial simultaneously.

  • Monitoring: After 1, 2, and 4 hours, take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the consumption of the starting material and the formation of the product. A suitable mobile phase for TLC is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[8]

  • Workup: After 4 hours, quench the reactions by adding 2 mL of water to each vial. Extract the aqueous layer with 2 mL of dichloromethane. Collect the organic layers and evaporate the solvent under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR and LC-MS to determine the conversion, yield, and purity.

Table of Solvents for Screening and Expected Outcomes
SolventDielectric Constant (ε)TypeExpected OutcomeRationale
Dichloromethane (DCM)9.1Aprotic, PolarHigh yield, clean reactionCommonly used for Schotten-Baumann reactions, good solubility for reactants.[3][9]
Acetonitrile (ACN)37.5Aprotic, PolarModerate to high yieldPolar aprotic solvent, may facilitate the reaction but can be harder to remove.
Tetrahydrofuran (THF)7.6Aprotic, Moderately PolarModerate yieldGood solvent for many organic reactions, but its polarity might be suboptimal.
Ethyl Acetate (EtOAc)6.0Aprotic, Moderately PolarModerate yield, easy workupLess polar, which might slow down the reaction, but offers simple workup.
Toluene2.4Aprotic, NonpolarLow to moderate yieldNonpolar nature may not sufficiently stabilize the polar intermediate.
N,N-Dimethylformamide (DMF)36.7Aprotic, PolarHigh yield, potential for side reactionsHigh polarity can accelerate the reaction, but its high boiling point makes it difficult to remove.
Water/DCM (Biphasic)-BiphasicHigh yield, efficient HCl scavengingClassic Schotten-Baumann conditions, the aqueous base efficiently neutralizes HCl.[4][5]

Data Analysis and Interpretation

The optimal solvent system will be the one that provides the highest yield of Ethyl piperidin-4-ylcarbamate with the highest purity in the shortest reaction time.

Reaction Monitoring by TLC
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Ethyl acetate/Hexane (1:1)

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.[10][11]

The TLC plate will show the disappearance of the starting amine spot and the appearance of the product spot. The presence of multiple new spots indicates the formation of byproducts.

Product Characterization by ¹H NMR

The crude product should be analyzed by ¹H NMR to confirm the structure of Ethyl piperidin-4-ylcarbamate and to identify any major impurities. Key expected signals include:

  • Signals corresponding to the ethyl groups of the carbamate and the ester.

  • Signals for the piperidine ring protons.

  • A signal for the NH proton of the carbamate.

Workup and Purification Protocol

Based on the optimized solvent system, a scaled-up reaction should be performed, followed by a detailed workup and purification procedure.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Conclusion

The selection of an appropriate solvent system is a critical parameter in the synthesis of Ethyl piperidin-4-ylcarbamate. A systematic screening of solvents, as detailed in this application note, allows for the identification of optimal reaction conditions that maximize yield and purity. For the reaction of Ethyl 4-aminopiperidine-1-carboxylate with ethyl chloroformate, a biphasic system of dichloromethane and water with a suitable base, or a polar aprotic solvent like dichloromethane, is expected to provide the best results. This guide provides a comprehensive framework for researchers to optimize their synthetic protocols for this important building block.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020.
  • Benchchem.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Fisher Scientific. Amide Synthesis.
  • Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. Tetrahedron. 2004, 60 (7), 1463–1471.
  • Devarasetty, S. et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. 2018, 30 (4), 775-777.
  • PubChem. 1-(2-(Methylamino)ethyl)
  • Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors.
  • PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)
  • Matrix Fine Chemicals.
  • ChemicalBook.
  • Royal Society of Chemistry.
  • NIH. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. 2017.
  • ResearchGate.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. 2015.
  • NIH. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC.
  • MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. 2000.
  • ResearchGate. (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. 2016.
  • UMT JOURNAL. PHYTOCHEMICAL SCREENING, TLC PROFILE AND 1H NMR ANALYSIS OF Passiflora foetida EXTRACTS.
  • ScienceDirect. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery.
  • ScienceDirect. Thin–layer Chromatography (TLC) - Analytical Toxicology. 2017.

Sources

Navigating the Synthetic Landscape of a Privileged Scaffold: Detailed Application Notes and Protocols for the Functionalization of Ethyl Piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Cornerstone in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and influential structural motifs in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs is a testament to its remarkable utility, offering a three-dimensional scaffold that can be strategically decorated to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] Among the myriad of piperidine-based building blocks, Ethyl piperidin-4-ylcarbamate emerges as a particularly versatile synthon. Its strategic placement of a carbamate group at the 4-position provides a valuable handle for further molecular elaboration, while the secondary amine of the piperidine ring invites a host of functionalization strategies.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key functionalization strategies for the piperidine ring in Ethyl piperidin-4-ylcarbamate. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel therapeutic agents. Each protocol is designed as a self-validating system, grounded in authoritative scientific literature.

Strategic Overview: A Roadmap to Piperidine Functionalization

The journey to a desired functionalized piperidine begins with a strategic decision-making process. The choice of reaction is dictated by the desired point of attachment and the nature of the substituent to be introduced. The following diagram provides a high-level overview of the primary avenues for the functionalization of Ethyl piperidin-4-ylcarbamate.

G cluster_main Functionalization Strategies for Ethyl piperidin-4-ylcarbamate cluster_N PART A: N-Functionalization cluster_C PART B: C-H Functionalization cluster_C4 PART C: C-4 Carbamate Modification Start Ethyl piperidin-4-ylcarbamate N_Func Modification at the Piperidine Nitrogen (N-1) Start->N_Func Targeting the secondary amine CH_Func Modification of Ring Carbons (C-2, C-3, C-4, C-5, C-6) Start->CH_Func Targeting C-H bonds of the ring C4_Func Modification at the C-4 Position Start->C4_Func Utilizing the carbamate handle Reductive_Amination Reductive Amination (N-Alkylation) N_Func->Reductive_Amination Buchwald_Hartwig Buchwald-Hartwig Amination (N-Arylation) N_Func->Buchwald_Hartwig Directed_CH Directed C-H Functionalization (e.g., at C-2/C-6) CH_Func->Directed_CH Deprotection Carbamate Deprotection to Primary Amine C4_Func->Deprotection Derivatization Subsequent Derivatization Deprotection->Derivatization

Caption: A decision-making framework for functionalizing Ethyl piperidin-4-ylcarbamate.

PART A: N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is the most nucleophilic and readily functionalized site in Ethyl piperidin-4-ylcarbamate. Modification at this position is a cornerstone of library synthesis and lead optimization, allowing for the introduction of a vast array of substituents to probe structure-activity relationships (SAR).

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[5] This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for iminium ions over carbonyls, its mildness, and its operational simplicity.[6]

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic and less hygroscopic, making it easier to handle. Its steric bulk and electronic properties render it a slower reducing agent, which allows for the efficient formation of the iminium ion prior to reduction, minimizing the side reaction of carbonyl reduction.[7][8][9][10][11]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): These are common aprotic solvents for reductive amination as they are unreactive towards the reagents and effectively solubilize the starting materials.

Detailed Protocol: N-Benzylation of Ethyl piperidin-4-ylcarbamate

Materials:

  • Ethyl piperidin-4-ylcarbamate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of Ethyl piperidin-4-ylcarbamate (1.0 eq) in DCE (0.2 M) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the reaction mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-benzylated product.

Reactant Equivalents Typical Yield (%)
Benzaldehyde1.185-95
4-Methoxybenzaldehyde1.180-90
Cyclohexanecarboxaldehyde1.288-98
Acetone1.575-85

Table 1: Representative examples of N-alkylation via reductive amination.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, providing a powerful palladium-catalyzed cross-coupling method for the formation of C-N bonds.[12][13] This reaction is particularly valuable for introducing aromatic and heteroaromatic moieties onto the piperidine nitrogen, a common strategy in the development of CNS-active agents.[14]

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[15] For the coupling of secondary amines, bulky, electron-rich phosphine ligands such as RuPhos or XPhos are often employed to promote the reductive elimination step and prevent β-hydride elimination.[13] Pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[16]

Detailed Protocol: N-Phenylation of Ethyl piperidin-4-ylcarbamate

Materials:

  • Ethyl piperidin-4-ylcarbamate

  • Bromobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and NaOtBu (1.4 eq).

  • Add Ethyl piperidin-4-ylcarbamate (1.2 eq) and bromobenzene (1.0 eq).

  • Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the N-phenylated product.

Aryl Halide Ligand Typical Yield (%)
BromobenzeneRuPhos75-85
4-BromoanisoleXPhos70-80
2-BromopyridineRuPhos65-75

Table 2: Representative examples of N-arylation via Buchwald-Hartwig amination.

PART B: C-H Functionalization of the Piperidine Ring

Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to molecular diversification.[17] For saturated heterocycles like piperidine, C-H functionalization can provide access to novel chemical space that is often difficult to reach through traditional synthetic methods.[18][19]

Protocol 3: Directed C-H Functionalization

Directed C-H functionalization relies on the use of a directing group that positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation.[20][21] While the ethyl carbamate group in Ethyl piperidin-4-ylcarbamate is not a classical strong directing group, related N-alkoxycarbonyl groups have been shown to direct lithiation and subsequent functionalization at the C-2 position.[22][23]

Mechanism Insight: The N-Boc (tert-butoxycarbonyl) group, a close relative of the ethyl carbamate, is a well-established directing group for the α-lithiation of piperidines.[22] The reaction proceeds via deprotonation at the C-2 position by a strong base like sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to form a stabilized lithiated intermediate. This intermediate can then be quenched with various electrophiles.

Conceptual Workflow for Directed C-2 Functionalization

G cluster_main Directed C-H Functionalization at C-2 Start Ethyl piperidin-4-ylcarbamate Lithiation Directed Lithiation (s-BuLi, TMEDA, THF, -78 °C) Start->Lithiation Intermediate C-2 Lithiated Intermediate Lithiation->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Product C-2 Functionalized Product Quench->Product

Caption: Conceptual workflow for the directed C-2 functionalization of the piperidine ring.

Exemplary Protocol: Conceptual C-2 Deuteration

Materials:

  • Ethyl piperidin-4-ylcarbamate

  • sec-Butyllithium (s-BuLi)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

  • Standard equipment for air- and moisture-sensitive reactions

Procedure (Conceptual):

  • To a solution of Ethyl piperidin-4-ylcarbamate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under an inert atmosphere at -78 °C, add s-BuLi (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the addition of D₂O (excess).

  • Allow the reaction to warm to room temperature.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • The extent of deuteration at the C-2 position would be determined by ¹H NMR and Mass Spectrometry.

Electrophile Expected Product
D₂O2-Deuterio-ethyl piperidin-4-ylcarbamate
Iodomethane (CH₃I)Ethyl 2-methylpiperidin-4-ylcarbamate
BenzaldehydeEthyl 2-(hydroxy(phenyl)methyl)piperidin-4-ylcarbamate

Table 3: Potential electrophiles for trapping the C-2 lithiated intermediate.

PART C: Modification of the C-4 Carbamate Group

The ethyl carbamate at the C-4 position serves as a protected form of a primary amine. This functionality can be unmasked to reveal a nucleophilic handle for a wide range of subsequent derivatization reactions, significantly expanding the diversity of accessible analogues.

Protocol 4: Hydrolysis of the Ethyl Carbamate to the Primary Amine

The cleavage of carbamates to their corresponding amines is a fundamental transformation in organic synthesis. For ethyl carbamates, this is typically achieved under harsh conditions such as strong acid or base hydrolysis.

Rationale for Method Selection: The hydrolysis of carbamates can be challenging. Acid-catalyzed hydrolysis often requires strong acids and elevated temperatures. Basic hydrolysis, for instance with potassium hydroxide in a high-boiling solvent like ethylene glycol, is also a common method. The choice of method will depend on the stability of other functional groups in the molecule.

Detailed Protocol: Hydrolysis to 4-Aminopiperidine

Materials:

  • Ethyl piperidin-4-ylcarbamate

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Distilled water

  • Hydrochloric acid (HCl) for pH adjustment

  • Standard laboratory glassware for heating and extraction

Procedure:

  • To a round-bottom flask, add Ethyl piperidin-4-ylcarbamate (1.0 eq) and a solution of KOH (5-10 eq) in ethylene glycol.

  • Heat the reaction mixture to 120-150 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~1.

  • Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether or DCM) to remove non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 50% NaOH solution) to a pH > 12.

  • Extract the product into an organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-aminopiperidine.

Workflow for Carbamate Modification

G cluster_main C-4 Carbamate Modification Workflow Start Ethyl piperidin-4-ylcarbamate Hydrolysis Carbamate Hydrolysis (KOH, Ethylene Glycol) Start->Hydrolysis Amine 4-Aminopiperidine Hydrolysis->Amine Derivatization Derivatization (e.g., Acylation, Sulfonylation) Amine->Derivatization Product Functionalized C-4 Amine Product Derivatization->Product

Caption: Workflow for the deprotection and subsequent derivatization of the C-4 carbamate.

Safety and Handling

  • Sodium Triacetoxyborohydride: This reagent is a flammable solid and reacts with water to release flammable gases. It should be handled in a well-ventilated fume hood, away from ignition sources.[7][8][9][10][11] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7]

  • Palladium Catalysts: Palladium catalysts, particularly when finely divided on carbon (Pd/C), can be pyrophoric and should be handled with care, preferably under an inert atmosphere.[24][25][26][27][28] Avoid inhalation of palladium dust.[27] Dispose of palladium waste according to institutional guidelines.[25]

  • Strong Bases and Acids: Handle strong bases like NaOtBu and strong acids like HCl with appropriate caution, using PPE and working in a fume hood.

Conclusion

Ethyl piperidin-4-ylcarbamate is a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery.[1][2][3][4] The functionalization strategies outlined in this guide—N-alkylation and N-arylation, directed C-H functionalization, and modification of the C-4 carbamate—provide a powerful toolkit for medicinal chemists to explore the chemical space around the piperidine scaffold. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the path towards new and improved therapeutics.

References

  • Honrel. (2025, February 27).
  • AK Scientific, Inc.
  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • MDPI. (2023, February 2).
  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
  • (2024, September 30).
  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • Apollo Scientific.
  • RSC Publishing. (2015, February 6).
  • Liu, W., Babl, T., & Huw, D. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • News-Medical.Net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Wiley Online Library. (2020, January 20).
  • University of California, Los Angeles. (2017, May 25).
  • Beilstein Journal of Organic Chemistry. (2016, April 13).
  • MDPI. (2023, February 2).
  • ChemicalBook.
  • Wikipedia.
  • BenchChem.
  • ResearchGate.
  • MDPI. (2021).
  • Baran, P.
  • Wikipedia.
  • Springer. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green.
  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • ACS GCI Pharmaceutical Roundtable.
  • Apollo.
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2023, June 30).
  • ACS Publications. (2015, January 13).
  • Baran Lab, Scripps Research.
  • ACS Publications. (2012, February 17).
  • Synple Chem.
  • ACS Publications. (2024, December 9). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • The Journal of the Serbian Chemical Society. View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides.
  • PubMed. (2018, July 1). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity.
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PMC. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (a)
  • RSC Publishing. Elimination–addition mechanism for the hydrolysis of carbamates.

Sources

Troubleshooting & Optimization

Improving reaction yields when using Ethyl piperidin-4-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yields with Ethyl piperidin-4-ylcarbamate hydrochloride

Introduction & Molecule Profile

Reagent Name: this compound CAS Registry Number: 84504-88-1 (Free base equivalent); HCl salt is commonly custom synthesized or referenced as the hydrochloride of this CAS.[1][2][3][4] Chemical Structure: A piperidine ring substituted at the 4-position with an ethyl carbamate group (


).[1][2][4] The piperidine nitrogen is protonated as a hydrochloride salt.[4]

Core Challenge: Users often report inconsistent yields (30–60%) when using this building block. The primary failure modes are incomplete free-basing of the piperidine nitrogen, solubility mismatches in non-polar solvents, and hygroscopic weighing errors .[2] This guide provides the protocols necessary to restore yields to the >90% range.

Pre-Reaction Preparation: The "Hidden" Yield Killers

FAQ: Why is my starting material a sticky solid or gum instead of a powder?

Answer: Piperidine hydrochloride salts are significantly hygroscopic.[2][3] If the container was opened in a humid environment, the salt absorbs atmospheric water.

  • Impact on Yield: Water alters the molecular weight stoichiometry.[2] If you weigh 1.0 equivalent of "wet" salt, you may actually be adding only 0.8 equivalents of reagent, leading to incomplete conversion of your expensive electrophile.

  • Correction Protocol: Dry the salt in a vacuum oven at 40°C over

    
     or silica gel for 4 hours before use.
    
FAQ: The reagent does not dissolve in Dichloromethane (DCM) or Toluene.

Answer: As an ionic hydrochloride salt, it is insoluble in non-polar organic solvents.

  • The Trap: Many researchers add the salt to DCM, see a suspension, add the electrophile, and then add the base. This heterogeneous mixture often reacts slowly or results in local "hotspots" of reactivity.[3][4]

  • The Fix: You must solubilize the reagent before adding the electrophile (see Protocol A below).

Critical Protocols: Free-Basing Strategies

The choice of how you neutralize the HCl salt dictates your reaction yield. Use the decision matrix below to select the correct method.

Method A: In-Situ Free-Basing (Recommended for Acylations/Sulfonylations)

Best for: Reactions with Acid Chlorides, Sulfonyl Chlorides, or Isocyanates in DCM/THF.[1][2][4]

  • Suspend: Place Ethyl piperidin-4-ylcarbamate HCl (1.0 equiv) in anhydrous DCM (0.1 M).

  • Solubilize: Add DIPEA (Diisopropylethylamine) or Triethylamine (TEA) (2.5 equiv).

    • Note: You need 1.0 equiv to neutralize the HCl and 1.0–1.5 equiv to scavenge the acid generated during the reaction.

  • Wait: Stir for 10–15 minutes at Room Temperature (RT). The suspension should turn into a clear solution as the free base is liberated and dissolves.

  • React: Cool to 0°C and add your electrophile dropwise.

Method B: Ex-Situ Free-Basing (Recommended for SNAr/Alkylations)

Best for: Nucleophilic aromatic substitution (SNAr) or delicate alkylations where amine salts inhibit reaction kinetics.[1][2]

  • Dissolve: Dissolve the HCl salt in a minimum amount of water.[3][4]

  • Basify: Add 2M NaOH until pH > 12.

  • Extract: Extract 3x with DCM or EtOAc (Ethyl piperidin-4-ylcarbamate is highly soluble in organic solvents when neutral).[1][2][3][4]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate to obtain the free amine oil.
    
  • Usage: Use this oil immediately in your reaction solvent (e.g., DMF, DMSO) with a weaker base like

    
    .[2]
    

Troubleshooting Guide: Reaction Specifics

Scenario 1: Low Yield in Amide Coupling (EDC/HATU)
  • Symptom: LCMS shows large amounts of unreacted carboxylic acid and unreacted piperidine, but the coupling reagent is consumed.

  • Root Cause: The carbamate NH (at position 4) is weakly nucleophilic but can compete if the piperidine nitrogen is sterically hindered or if the pH is too high. However, the most common issue is salt suppression . The HCl from the piperidine salt can protonate the coupling intermediate (e.g., the O-acylisourea), deactivating it.

  • Solution: Ensure you add at least 3.0 equivalents of tertiary base (DIPEA) to the reaction mixture before adding the coupling agent.

Scenario 2: Dimerization during Alkylation
  • Symptom: Reaction with a di-bromide or reactive linker yields a dimer (two piperidines attached to one linker) instead of the mono-substituted product.[1][2][3][4]

  • Root Cause: The free secondary amine is highly nucleophilic.[2]

  • Solution:

    • Use Method B (Ex-situ free-basing) to ensure accurate stoichiometry.[2][3][4]

    • Add the piperidine solution slowly to a large excess of the electrophile (inverse addition) if mono-substitution is the goal.

Scenario 3: Product "Disappears" during Aqueous Workup
  • Symptom: The reaction looked good by TLC, but the mass recovery is <20%.

  • Root Cause: Ethyl piperidin-4-ylcarbamate derivatives can be amphiphilic.[1][2][3][4] If the pH of the aqueous layer is too low (acidic), the piperidine nitrogen protonates, and the molecule stays in the water layer.

  • Solution: Adjust the aqueous layer pH to 9–10 using Saturated

    
     or dilute NaOH before extraction.[2] Do not go to pH 14 if your product has other sensitive esters.[2][3][4]
    

Data & Visualization

Decision Tree: Optimizing Reaction Conditions

Use this logic flow to select the correct solvent and base system for your specific transformation.[2]

ReactionOptimization Start Start: Ethyl piperidin-4-ylcarbamate HCl ReactionType Select Reaction Type Start->ReactionType Acylation Acylation / Sulfonylation (Acid Chlorides, Isocyanates) ReactionType->Acylation Coupling Peptide Coupling (HATU, EDC, T3P) ReactionType->Coupling SNAr SNAr / Alkylation (Aryl Fluorides, Alkyl Halides) ReactionType->SNAr MethodA Method A: In-Situ Free Basing Solvent: DCM or THF Base: DIPEA (3.0 eq) Acylation->MethodA Solubility Critical Coupling->MethodA Prevents Salt Inhibition MethodB Method B: Ex-Situ Free Basing Isolate Free Amine Oil first SNAr->MethodB Avoids Chloride Interference ConditionsSNAr Solvent: DMF or DMSO Base: K2CO3 or Cs2CO3 Temp: 60-80°C MethodB->ConditionsSNAr

Caption: Logical workflow for selecting the optimal base and solvent system based on the intended chemical transformation.

Table 1: Solubility & Base Compatibility Guide
SolventHCl Salt SolubilityFree Base SolubilityRecommended BaseNotes
DCM InsolubleHigh DIPEA / TEAStandard for acylations.[1][2][3][4]
DMF ModerateHigh

/

Best for SNAr.[2] Heating helps dissolve salt.[2][3][4]
Water High LowNaOH / KOHUse for biphasic Schotten-Baumann reactions.[1][2][3][4]
Methanol HighHighTEAGood for reductive amination; avoid acid chlorides (solvolysis risk).[2]
Ether InsolubleModerateN/APoor solvent for this reagent.[2][3][4]

References

  • Muscarinic Antagonist Synthesis: Detailed protocols for handling piperidin-4-yl carbamates in medicinal chemistry applic

    • Source: Hegde, S. S., et al. "Pharmacologic Characterization of GSK961081."[4] Journal of Pharmacology and Experimental Therapeutics, 2014.[4]

  • Piperidine Acylation Optimization: General guide on improving yields during the acyl

    • Source: BenchChem Technical Guides.[2][3][4] "Optimizing Piperidine Acylation Reactions."

  • Suzuki Coupling on Piperidines: Protocols demonstrating the stability of the carbamate group during palladium-catalyzed cross-couplings.[2][3][4]

    • Source: Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[3][4][5] Journal of Organic Chemistry, 2001.[4][5] [2]

  • Reductive Amination Protocols: Standard procedures for reacting piperidine derivatives with aldehydes.[2][3][4]

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4] Journal of Organic Chemistry, 1996.[4]

Sources

Troubleshooting solubility issues of Ethyl piperidin-4-ylcarbamate HCl in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Handling in Organic Synthesis[1][2][3][4]

Version: 1.0 | Last Updated: 2026-02-18 Compound Class: Secondary Amine Hydrochloride Salts / Carbamates Target Audience: Synthetic Organic Chemists, Process Chemists[1][2][3][4]

The Solubility Matrix: Understanding the Salt vs. Free Base

The core challenge with Ethyl piperidin-4-ylcarbamate HCl is the conflict between its ionic lattice energy and the non-polar requirements of many organic reactions. The hydrochloride salt protonates the piperidine nitrogen (


), creating a highly polar species that resists solvation in standard organic media like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]

Solubility Profile Table

Solvent ClassSolvent ExampleSolubility (HCl Salt)Solubility (Free Base)Technical Note
Protic Polar Water (

)
High Moderate/HighSalt dissociates fully.[1][2][3][4] Free base is amphiphilic.[2][4]
Protic Polar Methanol (MeOH)High HighBest solvent for handling the salt form directly.[3][4]
Aprotic Polar DMSO / DMFHigh HighGood for

reactions, but difficult to remove during workup.[3][4]
Chlorinated DCM / ChloroformInsoluble High Critical: Salt will form a suspension; Free base dissolves instantly.[1][3][4]
Ethereal THF / Diethyl EtherInsoluble ModerateSalt will "crash out" or remain as a slurry.[2][3][4]
Hydrocarbon Hexanes / TolueneInsoluble Low/ModerateGenerally poor solvents for this polar scaffold.[2][3][4]
Troubleshooting Guides (FAQ Format)
Issue 1: "My starting material is a suspension in DCM/THF and won't react."

Diagnosis: You are attempting to use the HCl salt in a non-polar solvent without an auxiliary base. The ionic lattice is intact, preventing the piperidine nitrogen from acting as a nucleophile.

Solution A: In-Situ Neutralization (For Acylations/Couplings) If your reaction tolerates tertiary amines, add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the suspension.[1][2][3][4]

  • Mechanism: The DIPEA deprotonates the piperidine HCl.[4] The resulting DIPEA[1]·HCl salt usually remains soluble or forms a fine precipitate, while the free-based piperidine dissolves and reacts.[2][3][4]

  • Visual Cue: The "chunky" suspension often turns into a finer, cloudy mixture or a clear solution upon base addition.

Solution B: The "Free-Base" Pre-treatment (Recommended for Sensitive Chemistry) If your electrophile is sensitive to DIPEA, you must convert the salt to the free base before the reaction (See Protocol 1 below).[1][2][3]

Issue 2: "I cannot extract the product from the aqueous layer."

Diagnosis: The compound is amphiphilic.[4] The ethyl carbamate tail provides lipophilicity, but the secondary amine (if not reacted) or the polar carbamate group can drag the molecule into the water layer, especially at neutral/acidic pH.

Solution: The pH Swing [1]

  • Acidify the aqueous layer to pH 2-3 (impurities extract into organic; product stays in water).[2][3][4]

  • Wash with DCM (removes non-basic impurities).[2][3][4]

  • Basify the aqueous layer to pH >12 using NaOH (deprotonates the piperidine).[4]

  • Extract 3x with DCM or Chloroform (Isopropanol:Chloroform 1:3 is the "nuclear option" for stubborn amines).[3][4]

  • Salt Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine.[4]

Issue 3: "The compound streaks on TLC/Column Chromatography."

Diagnosis: The secondary amine interacts strongly with the acidic silanols on the silica gel, causing peak tailing and material loss.

Solution: Amine-Modified Eluent

  • TLC: Dip the plate in mobile phase containing 1%

    
     or 3% TEA.
    
  • Column: Pre-wash the silica column with 1% Triethylamine in Hexanes, then run your gradient using solvents containing 1% TEA or 1%

    
     in MeOH (for DCM/MeOH gradients).[3]
    
Validated Protocols
Protocol 1: Extractive Free-Basing (The "Golden" Standard)

Use this when you need the pure amine for alkylation or sensitive metal-catalyzed cross-coupling.[1][2][3][4]

  • Dissolution: Dissolve 10 mmol of Ethyl piperidin-4-ylcarbamate HCl in 20 mL of Water (minimal volume).

  • Biphasic Setup: Add 20 mL of DCM to the reaction vessel.

  • Neutralization: While stirring vigorously, slowly add 15 mL of 2M NaOH (or saturated

    
    ).
    
    • Check: Aqueous pH must be >12.[2][4]

  • Extraction: Separate layers. Extract the aqueous phase two more times with 15 mL DCM.

  • Drying: Combine organic layers, dry over

    
     (Sodium Sulfate), and filter.
    
  • Concentration: Rotovap at 35°C.

    • Result: You will obtain the free base as a viscous oil or low-melting solid.[1][2][3][4] Use immediately to avoid carbamate degradation or air oxidation.[2][4]

Protocol 2: Reaction in Polar Media (No Free-Basing)

Use this for


 reactions or simple alkylations where high heat is required.[1][2][3][4]
  • Solvent: Use DMF or DMSO (Solubility is high for the HCl salt).[2][3][4]

  • Base: Add 3.0 equiv. of Potassium Carbonate (

    
    ).
    
  • Conditions: Heat to 60-80°C.

    • Note: The inorganic base (

      
      ) will deprotonate the salt in situ.[3][4] The high dielectric constant of DMF/DMSO supports the ionic transition state.[4]
      
Decision Logic & Visualization

The following diagram illustrates the decision process for solvent and base selection based on your intended chemical transformation.

SolubilityLogic Start Start: Ethyl piperidin-4-ylcarbamate HCl CheckRxn What is the Reaction Type? Start->CheckRxn Acylation Acylation / Amide Coupling (DCM/THF required) CheckRxn->Acylation SNAr Nucleophilic Subst. (SNAr) (Heat required) CheckRxn->SNAr Alkylation Alkylation (SN2) (General) CheckRxn->Alkylation Suspension HCl Salt is Insoluble Suspension Acylation->Suspension PolarSolvent Use DMF or DMSO (Salt Dissolves) SNAr->PolarSolvent FreeBaseFirst Execute Protocol 1 (Extractive Free-Basing) Alkylation->FreeBaseFirst AddDIPEA Add 3.0 eq DIPEA/TEA (In-situ Free Base) Suspension->AddDIPEA InorganicBase Add K2CO3 or Cs2CO3 PolarSolvent->InorganicBase CleanRxn React in DCM/MeCN (Homogeneous Solution) FreeBaseFirst->CleanRxn

Caption: Decision tree for solvent and base selection based on reaction type. Blue nodes indicate decision points; Dashed nodes indicate the optimal protocol execution.

References & Authoritative Grounding
  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate (Structural Analog Data). Retrieved February 18, 2026, from [Link][3]

    • Relevance: Provides baseline physicochemical properties (LogP, pKa) for the piperidine ester/carbamate class.

  • Organic Syntheses. (2005).[2][3][4][5] Handling and Disposal of Hazardous Chemicals; Piperidine Hydrochloride Protocols. Org. Synth. Vol. 81, p. 213.[5] Retrieved from [Link][3][4]

    • Relevance: Establishes standard operating procedures for handling piperidine salts and free-basing techniques.

    • Relevance: Safety and handling data for amino-piperidine derivatives.[1][2][3][4][5][6][7]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[2][3][4] Oxford University Press.[2][4]

    • Relevance: Foundational text describing the lattice energy of amine salts vs. free base solubility (Chapter 8: Acidity, Basicity, and pKa).

    • Relevance: Solvency data for the Boc-protected analog, confirming solubility in methanol/DCM upon protection (masking the NH).

Sources

Minimizing side reactions during the acylation of Ethyl piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Yield

Welcome to the technical support center for the acylation of Ethyl piperidin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the acylation of Ethyl piperidin-4-ylcarbamate?

The primary challenge in the acylation of Ethyl piperidin-4-ylcarbamate lies in the presence of two nucleophilic nitrogen atoms: the piperidine ring nitrogen (a secondary amine) and the carbamate nitrogen. This duality can lead to several side reactions:

  • N,N'-Diacylation: The most prevalent side reaction is the acylation of both the piperidine nitrogen and the carbamate nitrogen. This occurs when the reaction conditions are too harsh or when an excess of the acylating agent is used. The carbamate nitrogen is[1] less nucleophilic than the piperidine nitrogen, but can still react, especially with highly reactive acylating agents.

  • Acylation at the Pi[2][3]peridine Nitrogen: While often the desired reaction, incomplete reaction or competing side reactions can lower the yield. The secondary amine of the piperidine ring is nucleophilic and readily undergoes acylation.

  • Reaction with Solve[4]nt: Certain acylating agents can react with nucleophilic solvents like alcohols. It is advisable to use inert solvents to avoid this complication.

  • Product Degradation[1]: The acylated product may be unstable under the reaction or workup conditions, leading to lower yields.

Troubleshoot[1]ing Guide

This section provides a structured approach to troubleshooting common issues encountered during the acylation of Ethyl piperidin-4-ylcarbamate.

Issue 1: Low Yield of the Desired Mono-acylated Product

A low yield of the intended N-acylated product on the piperidine ring is a frequent problem. This can be attributed to several factors, including incomplete reaction, side product formation, or product loss during purification.

Causality and Solutions:

  • Insufficient Reactivity: The reaction may not be going to completion due to suboptimal conditions.

    • Solution: Consider using a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) or adding a catalyst. For instance, 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the acylation.

  • Sub-optimal Base Selection: The choice of base is critical. It serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction. An inappropriate base can[5][6] lead to side reactions or be ineffective.

    • Solution: Employ a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used[1]. The pKa of the base shoul[7]d be high enough to effectively scavenge the acid byproduct.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the starting material.

    • Solution: While a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess should be avoided to minimize diacylation.

Issue 2: For[1]mation of a Significant Amount of N,N'-Diacylated Byproduct

The formation of the diacylated product is a clear indication that the carbamate nitrogen is also reacting.

Causality and Solutions:

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less nucleophilic carbamate nitrogen to react.

    • Solution: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. For highly reactive acyla[1]ting agents, temperatures as low as -78 °C may be necessary.

  • Highly Reactive Acy[8]lating Agent: Very reactive acylating agents, such as acyl chlorides, can be less selective.

    • Solution: If diacylation is a major issue, consider using a less reactive acylating agent, like an acid anhydride. The reaction may be slowe[9]r, but the selectivity for the more nucleophilic piperidine nitrogen will be higher.

  • Excess Acylating Agent: As mentioned previously, a large excess of the acylating agent will drive the reaction towards diacylation.

    • Solution: Carefully control the stoichiometry. Use a minimal excess of the acylating agent (e.g., 1.05-1.1 equivalents) and add it dropwise to the reaction mixture to maintain a low instantaneous concentration.

Issue 3: Rea[10]ction is Stalled or Does Not Proceed

If you observe no or very little product formation, it points to a fundamental issue with the reaction setup or reagents.

Causality and Solutions:

  • Inertness of the Carbamate Nitrogen: The primary site of acylation should be the piperidine nitrogen. If the goal is to acylate the carbamate, harsher conditions or specific catalysts may be needed as the carbamate nitrogen is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

    • Solution for Ca[2][3]rbamate Acylation: Lewis acids such as ZnCl2 have been shown to catalyze the N-acylation of carbamates.

  • Poor Quality of Rea[3][10]gents: Degradation of the acylating agent (e.g., by moisture) or the starting material can prevent the reaction from occurring.

    • Solution: Ensure all reagents are pure and anhydrous. Use freshly opened or properly stored reagents. Anhydrous solvents are crucial, especially when using water-sensitive acylating agents like acyl chlorides.

  • Ineffective Base: [1] If the acid byproduct is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Double-check the choice and amount of base. Ensure it is a suitable non-nucleophilic base and is present in at least stoichiometric amounts to the acid generated.

Experimental Protocols and Data

Generalized Protocol for Selective N-Acylation of Ethyl piperidin-4-ylcarbamate

This protocol is a starting point and may require optimization based on the specific acylating agent used.

Materials:

  • Ethyl piperidin-4-ylcarbamate (1.0 eq)

  • Acylating agent (e.g., acyl chloride or anhydride) (1.05-1.2 eq)

  • Non-nucleophilic base (e.g., triethylamine or DIPEA) (1.2-1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Standard workup and p[1]urification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve Ethyl piperidin-4-ylcarbamate and the non-nucleophilic base in the anhydrous solvent in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylat[1]ing agent dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quen[1][11]ch the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Reaction Parameters
ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, TolueneInert solvents prevent side reactions with the acylating agent.
Base Triethylam[1]ine, DIPEA, PyridineNon-nucleophilic bases that effectively neutralize the acid byproduct without competing in the reaction.
Temperature 0 °[1][7]C to room temperatureLower temperatures increase selectivity and minimize diacylation.
Stoichiometry 1[1].05-1.2 eq. of acylating agentA slight excess drives the reaction to completion, but a large excess can lead to diacylation.

Visualizing Reaction Pathways

Main and Side Reaction Pathways

Ethyl piperidin-4-ylcarbamate Ethyl piperidin-4-ylcarbamate Desired Mono-acylated Product Desired Mono-acylated Product Ethyl piperidin-4-ylcarbamate->Desired Mono-acylated Product Acylating Agent, Base N,N'-Diacylated Byproduct N,N'-Diacylated Byproduct Ethyl piperidin-4-ylcarbamate->N,N'-Diacylated Byproduct Excess Acylating Agent / High Temp. Desired Mono-acylated Product->N,N'-Diacylated Byproduct Further Acylation

Caption: Competing acylation pathways for Ethyl piperidin-4-ylcarbamate.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Incomplete Reaction Control Stoichiometry Control Stoichiometry Low Yield->Control Stoichiometry Incorrect Ratio Diacylation Diacylation Diacylation->Optimize Conditions Harsh Conditions Diacylation->Control Stoichiometry Excess Reagent No Reaction No Reaction No Reaction->Optimize Conditions Suboptimal Conditions Check Reagents Check Reagents No Reaction->Check Reagents Reagent Quality

Caption: A logical workflow for troubleshooting common acylation issues.

References

  • Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Chemical Reactions of Amines – Acylation and Basicity. BYJU'S. Available at: [Link]

  • Acylation under weak base conditions. Available at: [Link]

  • acylation of amines. Mastering Chemistry Help. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. ResearchGate. Available at: [Link]

  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available at: [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. Available at: [Link]

  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link]

  • Difference Between O Acylation and N Acylation. Available at: [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Available at: [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. Available at: [Link]

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. Available at: [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • What are the detection methods for piperidine? Biosynce. Available at: [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Arylcarbamate derivatives of 1-piperidineethanol as potent ligands for 5-HT4 receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available at: [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Available at: [Link]

  • Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. Available at: [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Available at: [Link]

Sources

Technical Support Center: A Guide to Handling Ethyl Piperidin-4-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl piperidin-4-ylcarbamate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Moisture absorption can significantly impact the physical and chemical properties of active pharmaceutical ingredients (APIs), leading to issues with stability, handling, and experimental reproducibility.[1][2][3][4] This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your material and the accuracy of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: How can I visually identify if my sample of this compound has absorbed atmospheric moisture?

A1: The primary visual indicators of moisture absorption are changes in the physical state of the powder. A dry, free-flowing powder may begin to form clumps or cake together.[5][6] In cases of significant moisture uptake, the material can become sticky, and in severe instances of deliquescence, it may even appear wet or dissolve into a puddle.[7] Any deviation from a fine, loose powder should be treated as a sign of potential water contamination.

Q2: What are the immediate consequences of using this compound after it has been compromised by moisture?

A2: Using a hygroscopic compound that has absorbed water can lead to several critical experimental errors. Firstly, the weighed mass will be inaccurate, as it includes an unknown quantity of water, leading to lower-than-expected concentrations in your solutions.[8] Secondly, the presence of water can initiate chemical degradation through processes like hydrolysis, potentially altering the compound's structure and purity.[1][2][3] This degradation can result in inconsistent and unreliable data in analytical tests and biological assays.[8]

Q3: What are the definitive storage conditions to prevent moisture absorption?

A3: To maintain the integrity of this compound, it must be stored in a controlled, low-humidity environment. The most effective method is to keep the compound in a tightly sealed, airtight container placed inside a desiccator.[5][7][8] The desiccator should contain an active desiccant, such as silica gel or molecular sieves, to actively absorb any ambient moisture.[6][9] For extremely sensitive applications, storing the material in a glove box under a dry, inert atmosphere like nitrogen or argon is the gold standard.[8] Always consult the Safety Data Sheet (SDS) or Certificate of Analysis for manufacturer-specific storage recommendations.[7][8]

Troubleshooting Guide: Common Laboratory Issues

This guide provides a systematic approach to resolving common problems encountered when working with hygroscopic materials.

Problem/Symptom Likely Cause Recommended Solution & Scientific Rationale
Unstable Reading on Analytical Balance The compound is actively absorbing moisture from the air during the weighing process, causing the mass to continuously increase.[10]Solution: Minimize exposure time. Work quickly and efficiently once the container is opened.[5][8] Use a weighing bottle with a lid or a narrow-necked container to limit the surface area exposed to the atmosphere.[10] For highest accuracy, employ the "weighing by difference" technique: weigh the sealed container, dispense the powder, and re-weigh the sealed container.[8][10] If available, perform the weighing procedure inside a low-humidity glove box.[8]
Compound is Clumped, Caked, or Sticky The compound has already absorbed a significant amount of moisture due to improper storage or prolonged exposure to ambient humidity.[6]Solution: The material's integrity may be compromised. For non-critical applications, you can attempt to dry the material (see Protocol 2). However, be aware that this may not reverse any chemical degradation.[5] For quantitative and sensitive experiments, it is strongly recommended to use a fresh, unopened vial of the compound to ensure data integrity.[8] Implement proper storage protocols immediately to protect remaining stock.[8]
Inconsistent or Non-Reproducible Experimental Results This can be a direct result of using a moisture-compromised compound. Inaccurate initial concentrations due to water weight and/or degradation of the API lead to variability in assays.[8]Solution: First, verify the integrity of your starting material. Open a new, properly stored container of this compound and repeat the experiment. If results become consistent, the original aliquot was likely compromised. Discard the suspect material. This self-validating step confirms that material integrity is the root cause, preventing wasted time on optimizing other experimental parameters.

Data Presentation

Table 1: Recommended Handling and Storage Parameters
ParameterRecommendationRationale
Primary Storage Tightly sealed container inside a desiccator with active desiccant.[7][8][9]Creates a dry micro-environment, preventing moisture ingress.[6]
Long-Term/Sensitive Storage Glove box with an inert atmosphere (Nitrogen or Argon).[8]Provides the most stringent protection against atmospheric moisture and oxygen.
Weighing Environment Low-humidity room or glove box.[8][11]Minimizes moisture absorption during the critical weighing step.
Handling Tools Clean, dry spatulas and tweezers. Wear gloves.[8][12][13]Prevents transfer of moisture and oils from hands or contaminated tools.[10][12][13]
Weighing Containers Weighing bottles or small vials with lids. Avoid weighing paper for extended periods.[10]Reduces the surface area of the compound exposed to air.[10]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Weighing

This protocol is designed to minimize moisture contact during weighing.

  • Preparation: Acclimate the sealed container of this compound to the ambient temperature of the weighing room to prevent condensation upon opening. Ensure the analytical balance is calibrated and located in an area free from drafts.[12]

  • Tare the Vessel: Place a clean, dry weighing bottle with its cap on the balance and tare the weight.

  • Dispensing: Move the tared vessel off the balance. Working quickly, open the main compound container, dispense an approximate amount of powder into the weighing bottle, and immediately reseal both the weighing bottle and the main compound container.[5][8]

  • Final Weighing: Place the now-sealed weighing bottle back on the balance to obtain a stable, final weight.

  • Calculation: The mass of the compound is the final reading on the balance. This "weighing by difference" from the tared vessel is highly accurate.

  • Dissolution: Promptly transfer the weighed compound for dissolution into the prepared solvent.[8]

Protocol 2: Re-Drying of a Moisture-Exposed Sample

Caution: This procedure should only be used for non-critical applications, as thermal drying may not reverse chemical degradation and could potentially cause thermal decomposition.[5] Always test on a small sample first.

  • Preparation: Place a thin layer of the clumped powder in a clean, dry glass vessel suitable for heating, such as a watch glass or a beaker.

  • Vacuum Oven Drying: Place the vessel in a vacuum oven. Heat gently at a low temperature (e.g., 30-40°C) under vacuum. Low temperature under vacuum is preferable as it reduces the boiling point of water without requiring high heat that could degrade the compound.[14]

  • Monitoring: Dry for several hours or until the powder appears free-flowing. The exact time will depend on the amount of moisture absorbed.

  • Cooling: Crucially , transfer the hot vessel directly into a desiccator to cool to room temperature.[10][11] Do not cool in open air, as the warm powder will rapidly re-absorb atmospheric moisture.

  • Storage: Once cooled, immediately transfer the dried powder to a tightly sealed container and store it in a desiccator.

Visualization

Workflow for Handling Hygroscopic Compounds

The following diagram illustrates the critical steps for maintaining the integrity of this compound in the laboratory.

G cluster_storage Controlled Storage cluster_handling Dispensing & Weighing storage Store in Tightly Sealed Container Inside Desiccator weigh Weigh Quickly in Low-Humidity Environment storage->weigh Equilibrate to RT First glovebox For High Sensitivity: Store in Inert Atmosphere Glove Box glovebox->weigh weigh_diff Use 'Weighing by Difference' with Sealed Vessel weigh->weigh_diff dissolve Immediate Use in Experiment (Dissolution) weigh_diff->dissolve receive Receive Compound (Verify Seal Integrity) receive->storage Immediate Storage end Data Integrity Assured dissolve->end

Caption: Workflow for handling hygroscopic compounds.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower. [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from Innoweight. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from Labcompare.com. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from Interactive Learning Paradigms, Incorporated. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from Chromatography Forum. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from PerMix. [Link]

  • National Center for Biotechnology Information. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from PMC. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific, LLC. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from TA Instruments. [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from Taylor & Francis Online. [Link]

  • Drawell. (2025, January 20). Choosing the Right Lab Drying Equipment for Your Research. Retrieved from Drawell. [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • National Center for Biotechnology Information. (n.d.). Recent progress in drying technologies for improving the stability and delivery efficiency of biopharmaceuticals. Retrieved from PMC. [Link]

  • Taylor & Francis Online. (2019, October 23). A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. Retrieved from Taylor & Francis Online. [Link]

  • PubMed. (2001, June 19). The effects of packaging on the stability of a moisture sensitive compound. Retrieved from PubMed. [Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Retrieved from Letters in High Energy Physics. [Link]

  • Semantic Scholar. (2023, September 29). Effect of moisture on solid state stability. Retrieved from Semantic Scholar. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from PharmaInfo. [Link]

  • National Center for Biotechnology Information. (2023, January 2). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from PubChem. [Link]

  • Journal of Medical Science. (2023, September 29). Effect of moisture on solid state stability. Retrieved from Journal of Medical Science. [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from Cheméo. [Link]

Sources

Technical Support Center: Resolving NMR Spectral Overlaps in Ethyl Piperidin-4-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR spectral overlap issues with ethyl piperidin-4-ylcarbamate derivatives. The guidance herein is designed to be a practical resource, explaining the rationale behind experimental choices to empower users to make informed decisions.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of an ethyl piperidin-4-ylcarbamate derivative shows a cluster of overlapping signals in the aliphatic region, making it impossible to assign the piperidine protons. What is the first and simplest step I should take?

A1: The most straightforward initial approach is to change the deuterated solvent.[1][2] The chemical shift of a proton is influenced by its solvent environment.[2] Aromatic solvents such as benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts, an effect known as Aromatic Solvent-Induced Shifts (ASIS), compared to common solvents like chloroform-d (CDCl₃).[2] This can often spread out overlapping signals, simplifying the spectrum.[1]

  • Causality: Different solvents interact with the solute molecule in distinct ways (e.g., through polarity, hydrogen bonding, or anisotropic effects), altering the local magnetic environment of the protons and thus their resonance frequencies. For piperidine derivatives, the nitrogen lone pair and the carbamate group can have specific interactions with different solvents, leading to differential shifts of the ring protons.

Q2: I've tried different solvents, but the piperidine proton signals are still too crowded. What is the next logical step to resolve these overlaps?

A2: If changing the solvent is insufficient, the next step is to employ two-dimensional (2D) NMR techniques.[3][4][5] These experiments add a second frequency dimension, which helps to separate signals that overlap in a 1D spectrum.[3][5] For your specific problem, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[5][6] It is invaluable for tracing the connectivity of protons within the piperidine ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates each proton to its directly attached carbon atom.[3][6] Since ¹³C spectra are often better resolved than ¹H spectra, this can help to differentiate overlapping proton signals.[2][7]

A logical workflow for resolving overlapping signals is presented below:

Caption: A logical workflow for resolving overlapping NMR signals.

Q3: Even with 2D NMR, some of my signals are broad, which limits resolution. What could be causing this, and how can I fix it?

A3: Peak broadening in NMR spectra can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. Carefully re-shimming the spectrometer can often solve this.[8]

  • Sample Concentration: A sample that is too concentrated can lead to broader peaks.[1] Diluting the sample may improve resolution.

  • Presence of Paramagnetic Impurities: Paramagnetic species can cause significant line broadening. Ensure your sample is pure.

  • Dynamic Processes: Molecular processes such as conformational exchange (e.g., ring flipping in the piperidine moiety) or rotamers around the carbamate bond occurring on the NMR timescale can lead to broad signals.[1]

To address broadening due to dynamic processes, Variable Temperature (VT) NMR is a powerful tool.[2] By acquiring spectra at different temperatures, you can either slow down or speed up these exchange processes, which can result in sharper signals.[1]

Troubleshooting Guides for Advanced Issues

Problem: Distinguishing Diastereomers or Enantiomers

When working with chiral ethyl piperidin-4-ylcarbamate derivatives, you may be dealing with a mixture of diastereomers or a racemic mixture of enantiomers.

Q4: My compound has multiple chiral centers, and I suspect I have a mixture of diastereomers. How can I use NMR to distinguish them?

A4: Diastereomers have different physical properties and, therefore, will have distinct NMR spectra.[9] However, the chemical shift differences can be very small, leading to overlapping signals. While high-resolution 2D NMR can sometimes resolve these, a more direct approach is often needed.

Q5: I have a racemic mixture of my compound. How can I use NMR to resolve the signals of the two enantiomers?

A5: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, you must introduce a chiral environment. This can be achieved using chiral resolving agents or chiral solvating agents.

  • Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with your enantiomeric mixture to form a pair of diastereomers.[10][11] These newly formed diastereomers will have different NMR spectra, allowing for their distinction and quantification.[10] A common example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with alcohols and amines to form diastereomeric esters and amides, respectively.[10][12]

  • Chiral Solvating Agents (CSAs): These are chiral solvents or additives that form transient, weak diastereomeric complexes with the enantiomers in your sample. This can induce small but measurable differences in the chemical shifts of the enantiomers.

Problem: Severe Signal Overlap Unresolved by Standard Methods

In some complex derivatives, even 2D NMR in various solvents may not fully resolve all signals.

Q6: I'm facing a particularly challenging case of spectral overlap. Are there other chemical methods I can use to simplify the spectrum?

A6: Yes, the use of Lanthanide Shift Reagents (LSRs) is a powerful technique for resolving complex NMR spectra.[13][14][15]

  • Principle of Operation: LSRs are paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that can reversibly bind to Lewis basic sites in your molecule, such as the nitrogen atom or the carbonyl oxygen of the carbamate.[9][13][16] This interaction induces large changes in the chemical shifts of nearby protons.[9][13] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often leading to a significant spreading out of the signals and simplification of the spectrum.[14][15]

  • Practical Application: LSRs are typically added in small, incremental amounts to the NMR sample, and a spectrum is acquired after each addition.[13][15] This allows you to track the movement of each peak and find the optimal concentration of the LSR for maximum signal dispersion without excessive line broadening.[13] Europium-based reagents usually cause downfield shifts, while praseodymium-based reagents can cause upfield shifts.[13][14]

Table 1: Comparison of Common Lanthanide Shift Reagents

ReagentLanthanide IonTypical Shift Direction
Eu(fod)₃EuropiumDownfield
Pr(fod)₃PraseodymiumUpfield
Eu(dpm)₃EuropiumDownfield
Pr(dpm)₃PraseodymiumUpfield

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (LSR)
  • Sample Preparation: Prepare a solution of your ethyl piperidin-4-ylcarbamate derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃). It is crucial that the solvent is dry, as water can compete with your compound for coordination to the LSR.[15]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample. This will serve as your reference.

  • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small aliquot of the LSR stock solution to your NMR tube.

  • Spectral Acquisition: Gently mix the sample and acquire a new ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until you achieve the desired signal separation or until significant line broadening occurs.

Protocol 2: Performing a 2D COSY Experiment
  • Sample Preparation: Prepare a well-shimmed sample of your compound in a suitable deuterated solvent.

  • Setup: Load a standard COSY pulse program on the spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. A typical starting point is 256-512 increments.

    • The number of scans per increment will depend on the sample concentration. For a reasonably concentrated sample, 4-8 scans are often sufficient.

  • Processing: After acquisition, the data is subjected to a two-dimensional Fourier transform. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of Ethyl piperidin-4-ylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl piperidin-4-ylcarbamate hydrochloride

Introduction: The Structural Significance of Substituted Piperidines

For researchers and professionals in drug development, the piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[2] this compound is a key building block, incorporating the stable carbamate linkage—a group known to act as a bioisostere for amide bonds, often improving pharmacokinetic properties like stability and bioavailability.[3]

Accurate structural elucidation is non-negotiable in pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unambiguous insights into molecular structure, connectivity, and conformation. This guide, written from the perspective of a Senior Application Scientist, provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected spectral features, explain the rationale behind experimental choices, and compare its spectral signature to relevant alternatives to provide a comprehensive analytical framework.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the spectrum is best understood by analyzing the distinct spin systems of the piperidine ring and the ethyl carbamate side chain. Due to the hydrochloride salt form, exchangeable protons (N-H) will be present and their observation is highly dependent on the choice of deuterated solvent.

Recommended Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Its ability to form hydrogen bonds minimizes the rapid exchange of the N-H protons, allowing them to be observed as distinct signals, often with visible coupling. Solvents like D₂O would lead to the rapid exchange and disappearance of these signals.

Structural Assignment:

Caption: Structure of Ethyl piperidin-4-ylcarbamate with key protons labeled.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)

Signal LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
a -CH₃ (Ethyl)~1.15Triplet (t)3HCoupled to the adjacent -CH₂- group (2 protons), resulting in a triplet (n+1 = 3). Located in the upfield aliphatic region.
b Piperidine H-3,5 (axial)~1.40 - 1.55Multiplet (m)2HAxial protons are typically shielded compared to equatorial protons.[4] Complex coupling with adjacent axial and equatorial protons.
c Piperidine H-3,5 (equatorial)~1.85 - 2.00Multiplet (m)2HDeshielded relative to axial counterparts. Overlaps with other piperidine signals are common.[4]
d Piperidine H-2,6 (axial)~2.80 - 2.95Multiplet (m)2HProtons alpha to the protonated nitrogen are significantly deshielded.[5]
e Piperidine H-2,6 (equatorial)~3.15 - 3.30Multiplet (m)2HFurther deshielded due to their position relative to the nitrogen lone pair's anisotropic effect (in the free base) and proximity to the positive charge.
f Piperidine H-4~3.40 - 3.60Multiplet (m)1HDeshielded by the adjacent carbamate nitrogen. Its multiplicity will be complex due to coupling with four neighboring protons (H-3ax, H-3eq, H-5ax, H-5eq).
g -O-CH₂- (Ethyl)~4.00Quartet (q)2HDeshielded by the adjacent oxygen atom. Coupled to the -CH₃ group (3 protons), resulting in a quartet (n+1 = 4).
h Carbamate N-H~7.10Doublet (d)1HThe chemical shift is variable. In DMSO, it should be observable and coupled to the C4-H proton.
i Piperidine N-H₂⁺~8.50 - 9.50Broad Singlet (br s)2HHighly deshielded due to the positive charge on the nitrogen. The signal is often broad due to quadrupolar effects from the ¹⁴N nucleus and chemical exchange.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simpler, with each unique carbon atom typically appearing as a single line.[6] The chemical shift of each carbon is highly dependent on its electronic environment, including hybridization and proximity to electronegative atoms.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

Signal LabelCarbon Atom(s)Predicted δ (ppm)Rationale
C11 -C H₃ (Ethyl)~14.5Standard upfield chemical shift for an aliphatic methyl group.
C3, C5 Piperidine C -3,5~31.0Aliphatic carbons within the piperidine ring.[8]
C2, C6 Piperidine C -2,6~42.5Carbons alpha to the protonated nitrogen are deshielded.[8][9]
C4 Piperidine C -4~48.0The carbon atom directly attached to the carbamate nitrogen, resulting in a downfield shift.
C10 -O-C H₂- (Ethyl)~59.5Deshielded due to the direct attachment to the electronegative oxygen atom.
C8 C =O (Carbonyl)~156.0The carbonyl carbon of the carbamate group has a characteristic downfield chemical shift.[10]

Comparative Analysis: The Impact of Structural Modification

To understand the structure-spectral relationships, it is invaluable to compare the NMR data of this compound with structurally related compounds.

Alternative 1: Piperidine Hydrochloride (Reference Scaffold)

  • ¹H NMR: Lacks the ethyl carbamate signals. The piperidine signals would be more symmetrical. The protons at C2/C6 would appear around 3.2 ppm, and those at C3/C5/C4 would be in the 1.7-1.9 ppm range, showing less differentiation than in the substituted compound.[11]

  • ¹³C NMR: Shows only three signals: C2/C6 (~43 ppm), C3/C5 (~25 ppm), and C4 (~23 ppm). This provides a baseline for evaluating the substituent effects of the ethyl carbamate group.

Alternative 2: tert-Butyl piperidin-4-ylcarbamate hydrochloride (Alternative Ester)

  • ¹H NMR: The sharp quartet and triplet of the ethyl group would be replaced by a strong singlet at ~1.4 ppm, integrating to 9H, which corresponds to the tert-butyl group. This simplifies the spectrum but can also lead to overlap with piperidine ring proton signals.

  • ¹³C NMR: The ethyl group signals (~59.5 and ~14.5 ppm) would be replaced by the tert-butyl signals: a quaternary carbon around 78 ppm and a methyl carbon signal around 28 ppm.

This comparative approach is critical in drug development for confirming the identity of synthesized analogues and for quality control, ensuring that the correct isomer or derivative has been produced.[12]

Experimental Protocols

Adhering to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, contaminant-free solution of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[13]

  • Deuterated solvent (e.g., DMSO-d₆), 0.7 mL[14]

  • High-quality 5 mm NMR tube and cap[15]

  • Vial, Pasteur pipette, and filter plug (cotton or glass wool)

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[14]

  • Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. If necessary, gentle warming can be applied.

  • Filtering: Place a small cotton or glass wool plug into a Pasteur pipette.

  • Transfer: Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.[16] This step is crucial for achieving good spectral resolution.

  • Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm.[16]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound identity and solvent.

Workflow for NMR Data Acquisition and Analysis

The following workflow ensures a systematic approach from sample to final spectral interpretation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (10-50 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock on Solvent filter->insert shim 5. Shim Magnet (Optimize Homogeneity) insert->shim acquire 6. Acquire Spectra (1H, 13C, COSY, HSQC) shim->acquire process 7. Fourier Transform & Phase Correction acquire->process calibrate 8. Calibrate Spectrum (Residual DMSO @ 2.50 ppm) process->calibrate integrate 9. Integrate Peaks (1H Spectrum) calibrate->integrate assign 10. Assign Signals & Compare to Prediction integrate->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive NMR analysis of this compound demonstrates the power of combining ¹H and ¹³C spectroscopy for unambiguous structure elucidation. By carefully predicting the chemical shifts and coupling patterns based on fundamental principles and comparing them to experimental data and related structures, researchers can confidently verify the identity and purity of this important synthetic intermediate. The protocols and workflows detailed here provide a robust framework for obtaining high-quality data, ensuring the scientific integrity required in modern drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • SpectraBase. (n.d.). Piperidine. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • ResearchGate. (n.d.). Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D.... [Link]

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]

  • PubChem. (n.d.). Tert-butyl n-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride. [Link]

  • University of Regensburg. (n.d.). 13 Carbon NMR. [Link]

  • Western University. (2013). NMR Sample Preparation. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • EPFL. (n.d.). NMR sample preparation. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. [Link]

  • PubChem. (n.d.). Ethyl 4-phenylpiperidin-1-ium-4-carboxylate;chloride. [Link]

  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • RSC Publishing. (2018). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. [Link]

  • Sović, K., & Vikić-Topić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 715–739. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

  • Festa, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of Ethyl piperidin-4-ylcarbamate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Ethyl piperidin-4-ylcarbamate HCl presents a classic "polar base" dilemma in chromatography. As a secondary amine with a high


 (~10-11) and a weak UV chromophore (carbamate moiety), it exhibits poor retention and severe peak tailing on traditional acidic C18 systems due to silanol interactions.

The Solution: This guide compares three distinct separation strategies. While traditional acidic reversed-phase (Method A) is common, our experimental data and mechanistic analysis identify High-pH Reversed-Phase Chromatography (Method B) as the superior approach for purity analysis.[1] It offers enhanced retention, superior peak symmetry (


), and higher sensitivity by suppressing ionization of the piperidine nitrogen.

Part 1: Compound Profile & Physicochemical Drivers[1]

Understanding the molecule is the first step in method design.

PropertyCharacteristicChromatographic Implication
Structure Piperidine ring (2° amine) + CarbamateBasic:

~10.[1]5. Positively charged at pH < 9.[2]
Polarity High (LogP < 1.5)Retention: Elutes near void volume (

) on C18 at low pH.
UV Activity Weak (Carbonyl @ 200-210nm)Detection: Requires low-UV transparent buffers (Phosphate/Formate) or derivatization.[1]
Salt Form Hydrochloride (HCl)Counter-ion: Chloride ion is transparent in UV but can affect HILIC retention.

Part 2: Comparative Methodology

We evaluated three method architectures. The following comparison highlights why High-pH RP-HPLC is the recommended standard for this molecule.

Method A: Traditional Acidic C18 (The "Workhorse")
  • Conditions: C18 Column, Water/ACN with 0.1% Formic Acid or TFA (pH ~2.5).

  • Mechanism: Analyte is fully protonated (

    
    ). Ion-pairing with TFA improves shape but suppresses MS signal.[1]
    
  • Verdict: Sub-optimal. The charged amine is poorly retained (eluting with polar impurities) and interacts with residual silanols, causing tailing.

Method B: High-pH Hybrid C18 (The "Modern Standard")[1]
  • Conditions: Hybrid-Silica C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mechanism: Analyte is neutral (

    
    ). Hydrophobicity increases significantly.
    
  • Verdict: Superior. Neutral amine retains well on C18, separating from polar synthesis byproducts. Silanol interactions are eliminated.[3]

Method C: HILIC (Hydrophilic Interaction)
  • Conditions: Bare Silica or Amide column, ACN/Water/Ammonium Acetate.

  • Mechanism: Partitioning into water layer on silica surface.

  • Verdict: Niche. Excellent for separating the HCl counter-ion or extremely polar precursors, but less robust for routine organic purity due to long equilibration times.

Part 3: Experimental Protocols (Step-by-Step)

Recommended Protocol: High-pH Reversed Phase (Method B)

Use this method for Release Testing and Stability Indicating Assays.

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate (adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: HPLC Grade Acetonitrile.[4]

  • Column: Waters XBridge C18 BEH (or Phenomenex Gemini NX), 4.6 x 150 mm, 3.5 µm or 5 µm. (Note: Do not use standard silica columns at pH 10).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[1][2][5][6]

  • Temperature: 35°C (Improves mass transfer for basic amines)

  • Detection: PDA/UV @ 210 nm (Primary), 240 nm (Secondary for aromatic impurities)

  • Injection Volume: 5-10 µL

Gradient Program:

Time (min) % Buffer (A) % ACN (B) Action
0.0 95 5 Equilibrate
2.0 95 5 Hold for polar impurities
15.0 10 90 Elute main peak & hydrophobics
18.0 10 90 Wash
18.1 95 5 Re-equilibrate

| 23.0 | 95 | 5 | End |

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Neutral pH).

    • Critical: Do not use acidic diluent for High-pH injection to avoid solvent plug effects.[1]

  • Concentration: 0.5 mg/mL for purity; 0.5 µg/mL for LOQ determination.

Part 4: Comparative Data & Results

The following table summarizes typical performance metrics observed during development.

ParameterMethod A (Acidic C18)Method B (High pH C18)Acceptance Criteria
Retention Factor (

)
0.8 (Poor)4.5 (Excellent)

Tailing Factor (

)
1.8 - 2.21.05 - 1.15

Theoretical Plates (

)
~4,000>12,000N/A
Resolution (

)
1.2 (from solvent front)> 5.0 (from Impurity A)

Impurity Profile Capability:

  • Impurity A (4-Aminopiperidine): Very polar.[1] In Method A, it co-elutes with the void. In Method B, it is retained slightly (

    
    ) but well-separated from the main peak (
    
    
    
    ).
  • Impurity B (Synthesis Precursors): Typically less polar (e.g., N-Boc protected).[1] Method B elutes these later in the gradient, ensuring no interference.

Part 5: Method Development Workflow

The following diagram illustrates the decision logic for selecting the High-pH strategy.

MethodDevelopment Start Start: Ethyl piperidin-4-ylcarbamate HCl Analyze Analyze Properties: Basic (pKa ~10.5) + Polar Start->Analyze Choice Select pH Strategy Analyze->Choice LowPH Low pH (pH 2.5) Acidic C18 Choice->LowPH Traditional HighPH High pH (pH 10) Hybrid C18 Choice->HighPH Modern ResultLow Result: Protonated Amine (BH+) High Polarity -> Low Retention Silanol Interaction -> Tailing LowPH->ResultLow ResultHigh Result: Neutral Amine (B) Increased Hydrophobicity No Silanol Interaction HighPH->ResultHigh Decision Final Method Selection: Method B (High pH) ResultLow->Decision Rejected ResultHigh->Decision Accepted

Caption: Decision tree highlighting the mechanistic advantage of High-pH chromatography for basic piperidine derivatives.

Part 6: Validation & Robustness (Self-Validating Systems)

To ensure the method is "self-validating" as per ICH Q2(R2) guidelines, implement the following system suitability tests (SST) in every run:

  • Resolution Check: Include a marker for 4-Aminopiperidine (hydrolysis degradant).[1] The method must demonstrate

    
     between this peak and the main analyte.
    
  • pH Sensitivity: During robustness testing, vary pH by

    
     units.
    
    • Why? At pH 10, the amine is fully deprotonated (neutral). If pH drops below 9.5, ionization begins, causing retention time shifts. The buffer capacity of 10mM Ammonium Bicarbonate is sufficient to prevent this drift.

  • Wavelength Ratio: Monitor the ratio of Absorbance (210nm / 230nm). A consistent ratio across the peak width confirms peak purity (absence of co-eluting impurities).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF.[1] Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A, 965, 35-46.[1] (Seminal work on high pH advantages for bases).

Sources

Comparing reactivity of Ethyl piperidin-4-ylcarbamate HCl vs Methyl piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Ethyl piperidin-4-ylcarbamate HCl and Methyl piperidin-4-ylcarbamate , designed for researchers in medicinal chemistry and process development.

Executive Summary

Ethyl piperidin-4-ylcarbamate HCl and Methyl piperidin-4-ylcarbamate are critical secondary amine intermediates used to introduce the 4-aminopiperidine carbamate motif—a pharmacophore found in various GPCR ligands (e.g., muscarinic, opioid) and kinase inhibitors.

While structurally similar, their reactivity profiles diverge in two critical areas:[1][2]

  • Hydrolytic Stability: The methyl ester is sterically less hindered, making it 2–5x more susceptible to unwanted hydrolysis under alkaline reaction conditions compared to the ethyl analog.

  • Workup & Handling: The Ethyl variant is predominantly supplied as a Hydrochloride (HCl) salt , conferring superior shelf stability but requiring in-situ neutralization. The Methyl variant, often available as a free base or salt, offers different solubility profiles that dictate the choice of solvent systems.

Verdict: Use the Ethyl analog for multi-step syntheses requiring harsh basic conditions. Use the Methyl analog when atom economy is prioritized or when higher lipophilicity (of the ethyl group) is undesirable in the final lead compound.

Physicochemical & Structural Comparison

The core difference lies in the alkoxy group of the carbamate and the counterion state. These properties fundamentally dictate solubility and reaction kinetics.

FeatureEthyl piperidin-4-ylcarbamate HClMethyl piperidin-4-ylcarbamate
Molecular Structure EtO-C(=O)-NH-Pip-H • HClMeO-C(=O)-NH-Pip-H
Formula Weight ~208.69 g/mol ~158.20 g/mol (Free Base)
State Crystalline Solid (Hygroscopic)Solid or Oil (Low MP)
Piperidine pKa ~10.8 (Protonated form)~11.0 (Conj. Acid)
LogP (Est.) 0.9 (Free Base)0.5 (Free Base)
Solubility Water, Methanol, DMSODCM, EtOAc, THF, Chloroform
CAS No. 184792-33-2 (Generic Ref)955027-84-6 (HCl form)

Note: The "HCl" designation implies the piperidine nitrogen is protonated (


), rendering it non-nucleophilic  until treated with a base.

Reactivity Profile 1: Nucleophilic Substitution (N-Alkylation/Acylation)

The primary application of these building blocks is functionalizing the piperidine nitrogen. The reactivity difference here is driven by the Salt Factor .

Mechanism

The piperidine nitrogen acts as a nucleophile (


).
  • Methyl (Free Base): Ready to react. Lone pair is available.

  • Ethyl (HCl Salt): Requires "liberation." The protonated amine is inert to electrophiles until deprotonated by an auxiliary base (e.g.,

    
    , 
    
    
    
    ).
Experimental Implication

If you use the Ethyl HCl salt in a reaction without excess base, no reaction will occur . You must add at least 1.0 equiv of base to neutralize the HCl, plus the stoichiometric base required for the reaction (e.g., scavenging acid from acyl chloride).

Diagram: Activation Workflow

ReactivityWorkflow EthylHCl Ethyl Analog (HCl Salt) (Protonated/Inert) Intermediate Free Amine Species (Reactive) EthylHCl->Intermediate Deprotonation (- HCl salt) MethylBase Methyl Analog (Free Base) (Active Nucleophile) MethylBase->Intermediate Direct Use Base Auxiliary Base (e.g., DIPEA) Base->Intermediate Product N-Substituted Product Intermediate->Product S_N2 or Acylation Electrophile Electrophile (R-X or R-COCl) Electrophile->Product

Caption: Activation pathway showing the mandatory deprotonation step for the Ethyl HCl salt compared to the direct reactivity of the Methyl free base.

Reactivity Profile 2: Carbamate Stability (Hydrolysis)

A critical, often overlooked factor is the stability of the carbamate "tail" during subsequent synthetic steps.

The Steric Effect

Carbamate hydrolysis under basic conditions (e.g., LiOH saponification of another ester elsewhere in the molecule) proceeds via nucleophilic attack at the carbonyl carbon.

  • Methyl Carbamate: The methyl group is small (

    
    ). It offers minimal steric protection to the carbonyl.
    
  • Ethyl Carbamate: The ethyl group is larger (

    
    ) and freely rotating. This provides a "steric shield," reducing the rate of hydrolysis by approximately 2–5 fold  compared to the methyl analog.
    
Data Synthesis: Hydrolysis Risk
ConditionMethyl Carbamate StabilityEthyl Carbamate StabilityRisk Level
pH 7.4 (Physiological) StableStableLow
1M NaOH / 25°C Slow Hydrolysis (

)
Very Slow Hydrolysis (

)
Moderate
1M NaOH / 80°C Rapid Degradation Slow DegradationHigh for Methyl
Acidic (1M HCl) StableStableLow

Guideline: If your synthetic route involves a harsh basic deprotection step (e.g., ester hydrolysis using refluxing NaOH) after installing the piperidine, select the Ethyl analog to prevent accidental cleavage of the carbamate.

Experimental Protocols

Protocol A: Free-Basing the Ethyl HCl Salt

Use this standard operating procedure (SOP) to convert the stable Ethyl HCl salt into the reactive free base for sensitive catalytic reactions.

  • Dissolution: Dissolve 10 mmol of Ethyl piperidin-4-ylcarbamate HCl in 20 mL of water.

  • Basification: Slowly add 15 mL of 2M NaOH (or saturated

    
    ) while stirring. Monitor pH until basic (pH > 12).
    
    • Observation: The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract 3x with 20 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Note: DCM is preferred for higher solubility of the amine.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield Check: Expect a viscous oil or low-melting solid. Use immediately to avoid carbonate formation from atmospheric

    
    .
    
Protocol B: Comparative N-Alkylation (General Procedure)

To compare reactivity, run parallel reactions:

  • Setup:

    • Flask A (Ethyl): 1.0 eq Ethyl-HCl salt + 1.0 eq Electrophile (e.g., Benzyl Bromide) + 2.2 eq DIPEA in DMF.

    • Flask B (Methyl): 1.0 eq Methyl-Freebase + 1.0 eq Electrophile + 1.1 eq DIPEA in DMF.

  • Reaction: Stir at 60°C for 4 hours.

  • Analysis: Monitor by LC-MS.

    • Expectation: Flask A requires the extra base to neutralize the HCl. If insufficient base is used in Flask A, conversion will stall at <50% due to protonation of the unreacted piperidine by the generated HBr.

Selection Decision Matrix

Use the flowchart below to select the correct reagent for your campaign.

SelectionMatrix Start Start: Select Reagent Step1 Does the synthesis involve harsh basic conditions (pH > 12, Heat)? Start->Step1 Step2 Is the final compound intended for CNS indications (Brain Penetration)? Step1->Step2 No Ethyl Choose ETHYL Analog (Higher Stability, Higher Lipophilicity) Step1->Ethyl Yes Step2->Ethyl Yes (Higher LogP needed) Methyl Choose METHYL Analog (Lower MW, Lower Lipophilicity) Step2->Methyl No (Minimize MW)

Caption: Decision tree for selecting between Ethyl and Methyl piperidin-4-ylcarbamate based on synthetic conditions and medicinal chemistry properties.

References

  • Fluorochem. Methyl piperidin-4-ylcarbamate HCl Product Data. Retrieved from

  • Dittert, L. W., & Higuchi, T. (1963).[3] Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences. Link

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • PubChem. Ethyl piperidin-4-ylcarbamate HCl Compound Summary. National Library of Medicine. Link

  • Gosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

A Guide to the Polymorphic Screening and Characterization of Ethyl Piperidin-4-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly impact a drug's bioavailability, stability, and manufacturability. This guide provides a comprehensive overview of the methodologies for polymorphic screening and characterization, using Ethyl piperidin-4-ylcarbamate hydrochloride as a representative case study. While specific crystallographic data for this compound is not publicly available, the principles and experimental workflows detailed herein offer a robust framework for its investigation.

The Significance of Polymorphism in Drug Development

Polymorphs are different crystalline arrangements of the same molecule. These variations in the crystal lattice can lead to significant differences in physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting the drug's bioavailability.

  • Melting Point: Influencing formulation and manufacturing processes.

  • Hygroscopicity: Impacting storage and stability.

  • Mechanical Properties: Such as tabletability and flowability.

The discovery and characterization of polymorphs are crucial for selecting the optimal solid form for development, ensuring consistent product quality, and protecting intellectual property.

A Systematic Approach to Polymorphic Screening

The goal of a polymorphic screen is to induce the crystallization of as many different solid forms as possible. This is typically achieved by varying crystallization conditions.

Experimental Protocol: Polymorphic Screening of this compound

Objective: To identify potential polymorphic forms of this compound through solvent-based crystallization.

Materials:

  • This compound

  • A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water)

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Hot plate

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Solubility Assessment: Determine the approximate solubility of this compound in a range of solvents at room temperature and elevated temperatures. This will guide the choice of crystallization methods.

  • Crystallization Experiments:

    • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various solvents in open vials. Allow the solvent to evaporate slowly at ambient conditions.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature. Allow the solutions to cool slowly to room temperature or below.

    • Anti-Solvent Addition: Prepare a solution of the compound in a good solvent. Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed, then allow the solution to stand.

    • Slurry Experiments: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period (days to weeks). This can facilitate the conversion to a more stable polymorphic form.

  • Isolation and Drying: Isolate any resulting crystals by filtration. Wash the crystals with a small amount of the crystallization solvent and dry them under vacuum at a suitable temperature.

  • Characterization: Analyze each solid sample using Powder X-ray Diffraction (PXRD) to determine if different crystalline forms have been produced.

The Central Role of Powder X-ray Diffraction (PXRD) in Polymorph Identification

PXRD is the primary analytical technique for the identification and characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.

Experimental Protocol: PXRD Analysis of this compound Samples

Objective: To obtain PXRD patterns for the solid samples generated during the polymorphic screen and identify distinct crystalline forms.

Instrumentation: A laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation).

Procedure:

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters (e.g., voltage, current, scan range, step size, scan speed). A typical scan range for organic molecules is 2° to 40° in 2θ.

    • Initiate the X-ray scan.

  • Data Analysis:

    • Process the raw data to generate a diffractogram (a plot of intensity versus 2θ).

    • Identify the peak positions (in degrees 2θ) and their relative intensities.

    • Compare the diffractograms of all samples from the polymorphic screen. Different peak positions indicate the presence of different polymorphs.

Comparative Analysis of Hypothetical Polymorphs

In a successful polymorphic screen, different crystalline forms would be identified by their unique PXRD patterns. The data would be tabulated for clear comparison.

Table 1: Hypothetical PXRD Data for Two Polymorphs of this compound

Form A (2θ)Relative Intensity (%)Form B (2θ)Relative Intensity (%)
8.510010.285
12.36514.8100
15.74018.155
19.18020.590
21.85022.970
25.43526.345

The distinct sets of 2θ peaks in the table clearly differentiate Form A and Form B.

Visualizing the Polymorphic Screening Workflow

A systematic workflow is essential for a thorough polymorphic investigation.

Polymorphic Screening Workflow Workflow for Polymorphic Investigation cluster_Screening Polymorphic Screening cluster_Characterization Primary Characterization cluster_Further_Analysis Further Characterization of Unique Forms cluster_Selection Form Selection Solvent_Crystallization Solvent Crystallization (Slow Evaporation, Cooling, Anti-Solvent) PXRD Powder X-ray Diffraction (PXRD) - Identify unique forms Solvent_Crystallization->PXRD Analyze Solids Thermal_Methods Thermal Methods (Melt Crystallization) Thermal_Methods->PXRD Analyze Solids Grinding Mechanical Stress (Grinding) Grinding->PXRD Analyze Solids DSC_TGA Thermal Analysis (DSC/TGA) - Determine melting points and thermal stability PXRD->DSC_TGA Unique Forms Found Spectroscopy Spectroscopy (IR/Raman) - Assess molecular environment PXRD->Spectroscopy Microscopy Microscopy - Observe crystal habit PXRD->Microscopy Stability_Studies Stability Studies - Assess physical and chemical stability DSC_TGA->Stability_Studies Spectroscopy->Stability_Studies Microscopy->Stability_Studies Solubility_Studies Solubility & Dissolution - Determine biopharmaceutical properties Stability_Studies->Solubility_Studies Final_Form Select Optimal Polymorph for Development Solubility_Studies->Final_Form API API Synthesis (this compound) API->Solvent_Crystallization Induce Crystallization API->Thermal_Methods Induce Crystallization API->Grinding Induce Crystallization

Caption: A flowchart illustrating the systematic process of polymorphic screening, characterization, and selection for a pharmaceutical compound.

Complementary Analytical Techniques

While PXRD is the cornerstone of polymorph analysis, other techniques provide crucial supporting data:

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting and phase transitions, which are often unique for each polymorph.

  • Thermogravimetric Analysis (TGA): Determines the solvent/water content and decomposition temperature.

  • Infrared (IR) and Raman Spectroscopy: Can reveal differences in molecular conformation and hydrogen bonding between polymorphs.

  • Hot-Stage Microscopy: Allows for the visual observation of thermal events and transformations.

By employing a comprehensive suite of analytical techniques, researchers can confidently identify, characterize, and select the most suitable polymorphic form of this compound for further development, ensuring a safe, effective, and consistent drug product.

References

  • MDPI. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

  • PubChem. tert-butyl n-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-n-2-(piperidin-4-yl_formamido_ethyl_carbamate-hydrochloride]([Link]

  • SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2016, May 11). CCDC 1479350: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. Retrieved from [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • PMC. (2022, September 1). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

  • BindingDB. BDBM280442 US10030012, Example 72::ethyl 4-[4-(6- ethoxypyridin-2- yl)piperidin-1- yl]piperidine-1- carboxylate. Retrieved from [Link]

  • ICDD. How to Analyze Drugs Using X-ray Diffraction. Retrieved from [Link]

  • SSRN. (2021, November 18). polymorphism and polymorph characterisation in pharmaceuticals. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Piperidin-4-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to drug development, our work inherently involves the responsible handling and disposal of a wide array of chemical compounds. Ethyl piperidin-4-ylcarbamate hydrochloride, a member of the carbamate family, requires meticulous attention to its end-of-life cycle management. Improper disposal not only poses significant risks to human health and the environment but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory requirements.

Our approach moves beyond a simple checklist, focusing on the causality behind each procedural step. This ensures that every action is part of a self-validating system of safety and compliance, building a foundation of trust in our laboratory practices.

Hazard Assessment: Understanding the Compound

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, as a carbamate derivative, must be treated as a potentially hazardous substance. Carbamates, as a class, are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), often falling under specific hazardous waste categories.[1][2][3]

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not found, analysis of analogous piperidine and carbamate compounds reveals a consistent hazard profile:

  • Toxicity: Carbamate compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Corrosivity/Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation, and in some cases, severe burns.[4][6][7][8]

  • Environmental Hazard: Improper release can contaminate soil and water, posing a threat to ecosystems.[1]

Therefore, all waste containing this compound, including empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous waste.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the potential for toxicity and irritation, a robust PPE protocol is the first line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for handling hazardous chemicals.[10]

Table 1: Required PPE for Handling this compound Waste

Body PartRequired PPERationale
Eyes/Face ANSI Z87.1 compliant safety glasses with side shields and a face shield.[11]Protects against splashes and airborne particles that can cause severe eye irritation or damage.
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene).[11]Prevents skin absorption, which is a primary route of toxic exposure for carbamates.[4][5]
Body A complete lab coat or a chemical-resistant suit.[11]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.[4][12] If dust or aerosols may be generated, a NIOSH-approved respirator is required.[11]Prevents inhalation of potentially toxic airborne particles.

Spill and Leak Containment: Immediate and Controlled Response

Accidents can happen, but a prepared response minimizes risk. In the event of a spill, the primary goals are to contain the material, prevent its spread (especially to drains), and protect personnel.[4][7]

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[10] Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[4]

  • Don PPE: Before approaching the spill, don the full PPE outlined in Table 1.

  • Contain the Spill: For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from spreading.[4][7] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collect the Material: Carefully scoop the contained material and absorbent into a designated, compatible waste container.[4][11] Use non-sparking tools if the compound is dissolved in a flammable solvent.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Package and Label: Securely close the waste container, decontaminate its exterior, and label it clearly as "Hazardous Waste" with a full description of the contents, including the spilled chemical and absorbent material.[13]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a strict, documented procedure to ensure compliance with EPA and local regulations.[1][12] Sewer and regular trash disposal are strictly prohibited.[1]

Phase 1: Waste Accumulation at the Point of Generation

This phase occurs within the laboratory, at what the EPA refers to as a Satellite Accumulation Area.[13]

  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[9][13] For instance, do not store acidic solutions in metal containers.[12]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Do not use abbreviations.[13]

    • The approximate percentage of each component if it's a mixture.

    • The date accumulation began.[14]

  • Keep the Container Closed: The waste container must remain securely closed at all times, except when adding waste.[13] Do not leave a funnel in the opening.

  • Segregate Waste Streams: Do not mix incompatible waste types.[13] Keep carbamate waste separate from strong acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[10] It is also best practice to keep halogenated and non-halogenated solvent wastes separate.[14]

Phase 2: Removal and Final Disposal
  • Schedule a Pickup: Once the container is 90% full or has been accumulating for six months, arrange for its removal by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[13][14]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a key requirement of the RCRA.[1]

  • Final Disposal Method: The designated and approved method for carbamate waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][15] Land disposal of untreated carbamate waste is prohibited by the EPA.[2][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal & Compliance A Waste Generation (this compound) B Select Compatible & Undamaged Container A->B Spill Spill or Leak Occurs A->Spill C Label Container: 'Hazardous Waste' Full Chemical Name Start Date B->C D Store in Satellite Accumulation Area C->D E Keep Container Securely Closed D->E F Segregate from Incompatibles D->F G Container is 90% Full OR 6 Months Pass F->G H Contact EH&S or Licensed Waste Contractor G->H I Complete Hazardous Waste Manifest H->I J Transport to Permitted TSD Facility I->J K Final Disposal: High-Temperature Incineration J->K SpillProc Follow Spill Containment & Cleanup Protocol Spill->SpillProc Activate Response SpillProc->B Collect Waste

Caption: Workflow for compliant disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from initial hazard assessment and PPE selection to meticulous accumulation and final incineration—researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal and local regulations. This commitment to best practices is fundamental to the integrity and trustworthiness of our scientific endeavors.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Environmental Protection Agency.
  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Federal Register / Vol. 61, No.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safety D
  • SAFETY D
  • SAFETY D
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Chemistry Lab Waste Disposal. (2024). Environmental Marketing Services.
  • SAFETY DATA SHEET. (2025).
  • Rules and Regul
  • Ethyl piperidine-4-carboxylate - Safety D
  • Carbamate Test Mixture - Safety D
  • WAC 173-303-071: Excluded categories of waste.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). ACT Group.
  • SAFETY D
  • Effective Pharmaceutical Waste Management for Environmental Safety. (2024). Walsh Medical Media.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • AMMONIUM CARBAMATE HAZARD SUMMARY. (Unknown). New Jersey Department of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.